Fenoxaprop-ethyl, (-)-
Description
Degradation Kinetics and Persistence in Environmental Media
The persistence of Fenoxaprop-ethyl (B166152) in the environment is relatively low as it undergoes several degradation processes.
The hydrolysis of Fenoxaprop-ethyl is significantly influenced by the pH of the aquatic environment. The degradation kinetics follow first-order kinetics and are strongly dependent on pH values. nih.govacs.org It is relatively stable in neutral media but degrades rapidly in both acidic and alkaline conditions. nih.govacs.org
Under acidic conditions (pH 4 and 5), the primary degradation pathway involves the cleavage of the benzoxazolyl-oxy-phenyl ether linkage. This process results in the formation of two main products: ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). nih.govacs.org
Conversely, in basic conditions (pH 8, 9, and 10), the breakdown of the ester bond is the dominant degradation route, leading to the formation of the herbicidally active fenoxaprop (B166891) acid (FA). nih.govacs.org In neutral environments (pH 6 and 7), both degradation pathways occur concurrently. nih.gov
Studies have shown that at a pH of 4.0, the half-life of Fenoxaprop-ethyl is 3.2 days, while at a pH of 10.0, it is significantly shorter at 0.07 days. acs.org In contrast, at a pH of 6.0, the half-life is much longer, at 19 days, indicating that the degradation is approximately 6-fold faster at pH 4.0 and 270-fold faster at pH 10.0 than in a neutral environment. acs.org Another study noted that hydrolysis was slow at pH 6.1 and 7.4 but rapid at pH 9.1, with a half-life of only 8.3 hours. oup.com
Table 1: pH-Dependent Hydrolysis of Fenoxaprop-ethyl
| pH | Half-Life | Primary Degradation Products |
|---|---|---|
| 4.0 | 3.2 days | Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP), 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) |
| 5.0 | - | EHPP, CDHB |
| 6.0 | 19 days | Fenoxaprop acid (FA), EHPP, CDHB |
| 7.0 | Stable | FA, EHPP, CDHB |
| 8.0 | - | FA |
| 9.0 | 8.3 hours | FA |
Note: The table is compiled from multiple sources and "-" indicates that a specific value was not provided in the cited literature.
Photodegradation is another significant pathway for the dissipation of Fenoxaprop-ethyl in the environment. rroij.com Under solar irradiation, Fenoxaprop-ethyl can undergo photolysis, and this process can be significantly enhanced by the presence of substances like acetone. nih.govacs.org
The photodegradation process leads to the formation of several photoproducts through various reactions, including rearrangement, de-esterification, dechlorination, photohydrolysis, and the breakdown of ether linkages. nih.govacs.org Identified photoproducts include 6-chlorobenzoxazolinone, ethyl 2-(4-hydroxyphenoxy)propanoate, and 2-(4-hydroxyphenoxy)propanoic acid. oup.com
Research has shown that the photolysis half-life of Fenoxaprop-ethyl in sterile, distilled water is 269.19 hours. oup.com However, in field water, a combination of microbial and photochemical reactions results in a much shorter half-life of 29.2 hours. oup.com One of the main transformation products, 4-[(6-chloro-2-benzoxazolyl)oxy] phenol (CBOP), is resistant to photodegradation at wavelengths greater than 290 nm. acs.org
Fenoxaprop-ethyl dissipates rapidly in both soil and water. oup.com In field conditions, the half-life in water is less than 4 hours, and soil residues can become undetectable within 6 days. oup.com The degradation pattern in soil involves the de-esterification of Fenoxaprop-p-ethyl (B1329639) to its corresponding acid, fenoxaprop-p (B40489), followed by further degradation to 4-(6-chloro-2-benzoxazolyloxy)phenol and chlorobenzoxazolone, and ultimately to carbon dioxide. regulations.gov This de-esterification is a result of both abiotic and microbially-mediated hydrolysis. regulations.gov
Under field conditions, the dissipation of Fenoxaprop-p-ethyl in soil follows first-order kinetics, with reported half-lives ranging from 1.45 to 2.30 days. nih.govresearchgate.net Its metabolite, fenoxaprop acid, is more persistent, with a half-life of over 30 days. nih.govresearchgate.net In anaerobic soil metabolism studies, Fenoxaprop-ethyl degraded with a half-life of about a day in flooded loamy sand and sandy loam soils. epa.gov The major degradates in this anaerobic environment were 2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy] propionic acid and 6-chloro-2,3-dihydrobenzoxazol-2-one. epa.gov
Table 2: Dissipation of Fenoxaprop-ethyl in Soil
| Soil Condition | Half-Life of Fenoxaprop-ethyl | Half-Life of Fenoxaprop acid |
|---|---|---|
| Field Conditions | 1.45 - 2.30 days | > 30 days |
| Anaerobic (flooded loamy sand and sandy loam) | ~ 1 day | - |
Note: The table is compiled from multiple sources and "-" indicates that a specific value was not provided in the cited literature.
The degradation of Fenoxaprop-ethyl in soil is influenced by various factors, including soil pH and water content. royalsocietypublishing.orgresearchgate.net Soil pH plays a significant role in both the chemical and enzymatic hydrolysis of the compound. nih.gov In acidic soils (pH 4.4-4.5), about 25% of the applied Fenoxaprop-ethyl was recovered as fenoxaprop acid after 20 hours, compared to 55% in neutral soils (pH 6.8-6.9). nih.govusda.gov This indicates that enzymatic de-esterification is more favorable in neutral to slightly alkaline conditions. usda.gov
Soil water content also affects the degradation rate. In soils with high water content, Fenoxaprop-ethyl is almost completely converted to fenoxaprop acid within 24 hours. royalsocietypublishing.orgresearchgate.net Conversely, low water content can slow down this degradation process. royalsocietypublishing.orgresearchgate.net In sediment, hydrolysis is the main degradation pathway, and the rate increases with higher water content. researchgate.net The presence of microorganisms also plays a crucial role in the enantioselective degradation of Fenoxaprop-ethyl. researchgate.net
Environmental Transport and Distribution
The potential for Fenoxaprop-ethyl to move within the environment is an important aspect of its environmental risk assessment.
Based on its physicochemical properties, Fenoxaprop-ethyl is not expected to leach to groundwater. herts.ac.uk It is considered to be slightly mobile in various soil types, including loamy sand and silt loam soils, as well as in aquatic sediment. epa.gov The organic carbon-water partitioning coefficient (Koc) for Fenoxaprop-ethyl is reported to be 6800, which indicates that it binds moderately to soil. oup.com This moderate binding, coupled with its rapid dissipation, contributes to its low potential for leaching. herts.ac.ukepa.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate | |
|---|---|---|
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InChI |
InChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3 | |
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InChI Key |
PQKBPHSEKWERTG-UHFFFAOYSA-N | |
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Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |
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Molecular Formula |
C18H16ClNO5 | |
| Record name | FENOXAPROP ETHYL | |
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DSSTOX Substance ID |
DTXSID2032392 | |
| Record name | Fenoxaprop-ethyl | |
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Molecular Weight |
361.8 g/mol | |
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Physical Description |
Coarse light beige to brown powder. Selective herbicide., Colorless solid; [HSDB] Light beige to brown solid; [CAMEO] | |
| Record name | FENOXAPROP ETHYL | |
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| Record name | Fenoxaprop-ethyl | |
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Boiling Point |
200 °C @ 100 pa | |
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Solubility |
Solubility @ 20 °C: >0.5% in hexane; >1% in cyclohexane, ethanol, 1-octanol; >20%in ethyl acetate; >30% in toluene; >50% in acetone; solubility in water @ 25 °C: 0.9 mg/l | |
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Vapor Pressure |
0.00000001 [mmHg], 0.19 X 10-5 Pa @ 20 °C | |
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Color/Form |
Colorless solid | |
CAS No. |
66441-23-4, 113776-20-8 | |
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| Record name | Fenoxaprop-ethyl | |
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| Record name | Ethyl 2-[4-[(6-chlorobenzoxazol-2-yl)oxy]phenoxy]propionate | |
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| Record name | Ethyl (2S)-(+)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propanoate | |
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Melting Point |
84-85 °C | |
| Record name | FENOXAPROP-ETHYL | |
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Mechanistic Research on Fenoxaprop Ethyl Action
Elucidation of Acetyl-CoA Carboxylase (ACCase) Inhibition in Sensitive Organisms
The primary mode of action of Fenoxaprop-ethyl (B166152) is the targeted inhibition of the ACCase enzyme, which is pivotal for de novo fatty acid biosynthesis in plants. scirp.org This enzyme facilitates the carboxylation of acetyl-CoA to produce malonyl-CoA, a fundamental building block for the synthesis of lipids. scirp.orgsemanticscholar.org
Molecular Interactions with ACCase Active Site
Computational analyses, including molecular docking and dynamics simulations, have been employed to understand the interaction between Fenoxaprop-P-ethyl (B1329639) and the ACCase active site. researchgate.netpnrjournal.com These studies indicate that the herbicide binds to a specific location within the active site of the enzyme. researchgate.netpnrjournal.com
Molecular docking models have shown a strong interaction between Fenoxaprop-P-ethyl and the ACCase protein. researchgate.net Specific amino acid residues within the active site play a crucial role in this binding. For instance, in the 3jzf protein model, key interactions include hydrophobic bonds with HIS_209, hydrogen bonds with GLN_233 and GLN_237, and water bridges with HIS_236. pnrjournal.com ARG_292 also contributes to a stable interaction. pnrjournal.com In contrast, interactions with the 3jzi protein model, particularly with ASP_382, are considered less stable. pnrjournal.com Molecular dynamics simulations have further confirmed that the ligand remains attached to the receptor's binding site for a significant duration. researchgate.net
Impact on Fatty Acid Biosynthesis Pathways
By inhibiting ACCase, Fenoxaprop-ethyl effectively blocks the initial committed step of fatty acid synthesis. scirp.orgherts.ac.uk This disruption prevents the formation of malonyl-CoA, thereby halting the entire downstream pathway of fatty acid production. scirp.orgsemanticscholar.org The lack of these essential building blocks directly impacts the plant's ability to produce the lipids required for various cellular functions. ontosight.ai
Disruption of Lipid Metabolism and Cell Membrane Formation
The inhibition of fatty acid biosynthesis leads to a cascade of events that ultimately prove lethal to the susceptible plant. The primary consequence is the disruption of lipid metabolism, which is critical for the formation and maintenance of cell membranes. ontosight.aicambridge.org Without a sufficient supply of new lipids, the plant cannot build or repair its cell membranes, leading to a loss of cellular integrity and eventual cell death. ontosight.ai This is particularly evident in the meristematic tissues where rapid cell division and growth occur. semanticscholar.org
Comparative Studies of Stereoisomeric Activity at the Target Site
Fenoxaprop-ethyl is a chiral molecule, existing as two stereoisomers (enantiomers): the R-enantiomer (Fenoxaprop-P-ethyl) and the S-enantiomer. Research has consistently shown that the herbicidal activity is almost exclusively associated with the R-enantiomer. ontosight.ai
Studies comparing the inhibitory effects of the two enantiomers on ACCase have revealed a significant difference in their activity. The R-enantiomer generally exhibits 5 to 10 times higher ACCase inhibition than the S-enantiomer. The S-enantiomer is often considered biologically inert in terms of its herbicidal effect. This enantiomer-specific activity is a key characteristic of aryloxyphenoxypropionate herbicides. The herbicidally inactive S-enantiomer has been observed to degrade faster in some environmental conditions. researchgate.net
The differential activity between the enantiomers highlights the highly specific nature of the interaction between the herbicide and the ACCase active site. The three-dimensional structure of the R-enantiomer allows for a much more effective binding to the enzyme, leading to potent inhibition, while the S-enantiomer does not fit as effectively into the active site.
Metabolic and Degradation Pathways of Fenoxaprop Ethyl in Biological Systems
Enzymatic Biotransformation in Plants
In plants, fenoxaprop-ethyl (B166152) undergoes a series of enzymatic transformations that lead to its detoxification. oup.com This metabolic process is a key factor in the selectivity of the herbicide, allowing tolerant crops to survive its application while susceptible weeds are controlled. jircas.go.jp The primary metabolic route involves hydrolysis, conjugation reactions, and the activity of specific enzyme systems.
Hydrolysis to Fenoxaprop (B166891) Acid
The initial and most significant metabolic step in plants is the rapid hydrolysis of the ethyl ester bond of fenoxaprop-ethyl. researchgate.netfao.org This reaction is catalyzed by esterase enzymes and results in the formation of its corresponding carboxylic acid, fenoxaprop acid. researchgate.netepa.gov Fenoxaprop acid is the herbicidally active form of the molecule. researchgate.netfao.org
This hydrolysis occurs swiftly within plant tissues. epa.gov Studies have shown that fenoxaprop-ethyl degrades rapidly, with its metabolite, fenoxaprop acid, being detected within hours after treatment. researchgate.net The rate of this conversion can vary between plant species and even between different populations of the same species, which can contribute to differences in susceptibility. researchgate.net
Conjugation Reactions (e.g., Glutathione (B108866), Cysteine)
Following hydrolysis, the active fenoxaprop acid can undergo conjugation reactions, which is a major detoxification pathway in tolerant plants. jircas.go.jp These reactions involve the attachment of endogenous molecules, such as glutathione or cysteine, to the herbicide molecule, rendering it non-toxic. sci-hub.se
Glutathione S-transferases (GSTs) are key enzymes that catalyze the conjugation of glutathione to fenoxaprop-ethyl or its metabolites. researchgate.nettandfonline.com This process leads to the cleavage of the ether bond and the formation of a glutathione conjugate of 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). sci-hub.se In wheat, it has been observed that hydroxymethylglutathione, in addition to glutathione, is used in the detoxification of fenoxaprop. tandfonline.com Subsequent processing of these glutathione conjugates can lead to the formation of cysteine and other polar metabolites. sci-hub.seacs.org
The ability of a plant to efficiently carry out these conjugation reactions is a critical determinant of its tolerance to fenoxaprop-ethyl. jircas.go.jp
Role of Cytochrome P450 Monooxygenases in Metabolism
Cytochrome P450 monooxygenases (P450s) are another crucial family of enzymes involved in the metabolism and detoxification of fenoxaprop-ethyl in plants. researchgate.netnih.gov These enzymes are known to catalyze a wide range of oxidative reactions. mdpi.com
In the context of fenoxaprop-ethyl metabolism, P450s can contribute to the detoxification process, and enhanced P450 activity has been linked to herbicide resistance in some weed species. nih.govmdpi.com For instance, in certain resistant weed populations, increased levels and activity of P450s have been observed following treatment with fenoxaprop-P-ethyl (B1329639). nih.govresearchgate.net The use of P450 inhibitors, such as piperonyl butoxide (PBO), can synergize the effect of fenoxaprop-P-ethyl in tolerant plants, further confirming the role of these enzymes in its metabolism. nih.govresearchgate.net
The specific P450 enzymes involved can vary between plant species, contributing to the differential selectivity of the herbicide. nih.gov
Investigation of Glutathione S-Transferases in Detoxification
Glutathione S-transferases (GSTs) play a well-established role in the detoxification of fenoxaprop-ethyl in various plant species. researchgate.nettandfonline.com These enzymes facilitate the conjugation of glutathione to the herbicide, a key step in rendering it non-phytotoxic. jircas.go.jp
In tolerant plants like wheat, the detoxification of fenoxaprop-P-ethyl is mediated by GSTs, which catalyze its conjugation with glutathione. researchgate.net This leads to the formation of metabolites through ester hydrolysis and GST-mediated cleavage. researchgate.net The level of GST activity can be a determining factor in a plant's ability to tolerate the herbicide. scielo.br However, the correlation between GST activity and fenoxaprop-p-ethyl detoxification is not always direct, suggesting the involvement of other metabolic pathways. scielo.brresearchgate.net
Safeners, which are chemicals used to protect crops from herbicide injury, can enhance the activity of GSTs, thereby increasing the rate of herbicide detoxification. nih.govresearchgate.net For example, the safener fenchlorazole (B171862) ethyl has been shown to enhance the levels of tau class GST isoenzymes that are active in detoxifying fenoxaprop ethyl. nih.gov
Formation of Polar Metabolites
The metabolic processes of hydrolysis and conjugation ultimately lead to the formation of various polar metabolites of fenoxaprop-ethyl. acs.orgacs.org These metabolites are generally more water-soluble and less toxic than the parent compound. sci-hub.se
Following the initial hydrolysis to fenoxaprop acid, subsequent enzymatic reactions, including conjugation with glutathione and cysteine, result in a variety of polar compounds. sci-hub.seacs.org In some plant metabolism studies, a significant portion of the total radioactivity from labeled fenoxaprop-ethyl was found as unidentified polar compounds. epa.gov
The main degradation products often include 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB), which can be further conjugated, and 2-(4-hydroxyphenoxy)propionic acid. nih.govacs.org The formation of these polar metabolites is a clear indication of the plant's ability to detoxify the herbicide. sci-hub.se
Microbial Degradation in Environmental Compartments
In the environment, microorganisms play a crucial role in the degradation of fenoxaprop-ethyl in soil and water. nih.govresearchgate.net Microbial degradation is a primary pathway for the dissipation of this herbicide from the environment. researchgate.net
The main microbial degradation pathway is the hydrolysis of fenoxaprop-ethyl to its active metabolite, fenoxaprop acid. nih.govresearchgate.net This process can occur relatively quickly, with half-lives of less than a day observed in some studies. nih.govresearchgate.net The subsequent degradation of fenoxaprop acid is generally slower. nih.govresearchgate.net
Several bacterial strains have been identified that can utilize fenoxaprop-p-ethyl as a carbon source and degrade it. nih.gov For example, a strain of Alcaligenes sp. has been shown to effectively degrade fenoxaprop-p-ethyl. nih.gov Studies with Pseudomonas strains have demonstrated that they can hydrolyze fenoxaprop-ethyl to fenoxaprop acid and further metabolize it into various products, including CDHB and 2-(4-hydroxyphenoxy)propionic acid. acs.org The degradation process is often enantioselective, with microorganisms preferentially degrading one enantiomer over the other. nih.govresearchgate.net
The rate of microbial degradation can be influenced by environmental factors such as water content, with higher water content in sediment generally accelerating the degradation of fenoxaprop-ethyl. nih.govresearchgate.net
Data Tables
Table 1: Key Enzymes in Fenoxaprop-ethyl Metabolism
| Enzyme Class | Role in Metabolism | Key Findings |
| Esterases | Hydrolysis of fenoxaprop-ethyl to the active fenoxaprop acid. researchgate.netepa.gov | This is the initial and rapid metabolic step in plants. researchgate.netresearchgate.net |
| Glutathione S-Transferases (GSTs) | Detoxification through conjugation with glutathione. researchgate.nettandfonline.com | Leads to the formation of non-toxic conjugates. sci-hub.se Activity can be enhanced by safeners. nih.gov |
| Cytochrome P450 Monooxygenases | Oxidative metabolism and detoxification. researchgate.netnih.gov | Enhanced activity can confer herbicide resistance in weeds. mdpi.comresearchgate.net |
Table 2: Major Metabolites of Fenoxaprop-ethyl in Biological Systems
| Metabolite | Formation Pathway | Significance |
| Fenoxaprop Acid | Hydrolysis of the ethyl ester bond of the parent compound. researchgate.netepa.gov | The herbicidally active form of the molecule. researchgate.netfao.org |
| 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) | Cleavage of the ether linkage in fenoxaprop acid. nih.govacs.org | A common degradation product found in both plants and microbial systems. nih.govacs.org |
| Glutathione and Cysteine Conjugates | Conjugation of fenoxaprop acid or its metabolites with glutathione or cysteine. sci-hub.seacs.org | Represents a major detoxification pathway, resulting in polar, non-toxic metabolites. jircas.go.jpsci-hub.se |
| 2-(4-hydroxyphenoxy)propionic acid | Cleavage of the ether linkage. acs.org | A metabolite formed during microbial degradation. acs.org |
Hydrolytic Processes by Microorganisms (e.g., Pseudomonas strains)
Microorganisms, particularly soil bacteria, play a pivotal role in the initial breakdown of Fenoxaprop-ethyl. Strains of Pseudomonas, for instance, have been extensively studied for their ability to hydrolyze this herbicide. acs.orgacs.org The primary hydrolytic pathway involves the cleavage of the ester bond of Fenoxaprop-ethyl, leading to the formation of its corresponding acid, Fenoxaprop acid (FA). acs.orgusda.gov This de-esterification is a rapid process, often completed within days in the presence of viable microbial populations. acs.org
Studies using Pseudomonas fluorescens have demonstrated that resting cells can quickly hydrolyze Fenoxaprop-ethyl to Fenoxaprop acid. acs.orgacs.org However, the subsequent cleavage of the ether bond proceeds at a much slower rate. acs.org The nutritional status of the microorganisms significantly influences the transformation products. For example, when grown in a nutrient-rich medium like tryptic soy broth, P. fluorescens cultures completely hydrolyzed Fenoxaprop-ethyl to Fenoxaprop acid within five days. acs.org In contrast, in minimal media with glucose, the hydrolysis to FA was significantly reduced or even undetected in some strains. acs.org
Identification of Specific Microbial Degradation Products
The microbial metabolism of Fenoxaprop-ethyl results in several identifiable degradation products. The most prominent of these is Fenoxaprop acid (FA) , formed through the hydrolysis of the ethyl ester linkage. acs.orgusda.govijrpr.com Another significant metabolite is 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) , which is formed through the cleavage of the ether bond. acs.orgusda.govoup.com
Under specific microbial and nutritional conditions, other metabolites have been identified. For instance, in cultures of P. fluorescens, 2-(4-hydroxyphenoxy)propionic acid (HPP) was found to accumulate. acs.orgoup.com Additionally, polar metabolites, including cysteine and glycylcysteine (B1277782) conjugates of Fenoxaprop-ethyl or Fenoxaprop acid, have been detected. acs.org In some instances, hydroquinone (B1673460) has been identified as a degradation product. acs.org A bacterium, Alcaligenes sp. H, has been shown to produce at least five distinct degradation products from Fenoxaprop-p-ethyl. nih.govakjournals.com
The degradation pathways of Fenoxaprop-p-ethyl by microorganisms can be summarized as follows:
Hydrolysis: Fenoxaprop-p-ethyl → Fenoxaprop acid (FA) + Ethanol researchgate.net
Ether Bond Cleavage: Fenoxaprop-p-ethyl → 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) + Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) researchgate.netnih.gov
Further Degradation: Fenoxaprop acid (FA) → 2-(4-hydroxyphenoxy)propanoic acid (HPPA) + 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) researchgate.net
Impact of Environmental Factors on Microbial Degradation Kinetics
The rate of microbial degradation of Fenoxaprop-ethyl is significantly influenced by various environmental factors.
pH: The pH of the environment plays a crucial role in both the chemical stability and the microbial de-esterification of Fenoxaprop-ethyl. usda.gov Below pH 4.6, rapid non-enzymatic hydrolysis of the ether linkage occurs. usda.gov Enzymatic hydrolysis of Fenoxaprop-ethyl to Fenoxaprop acid by bacterial extracts, such as those from P. fluorescens, is optimal in a neutral to slightly alkaline pH range (7.6-8.6) and is significantly inhibited at a more acidic pH of 5.6. usda.gov In basic conditions (pH 8-10), the formation of Fenoxaprop acid via the breakdown of the ester bond is the predominant pathway. nih.govresearchgate.net
Nutrient Availability: As mentioned earlier, the nutritional environment greatly affects the metabolic route. In nutrient-rich conditions, hydrolysis to Fenoxaprop acid is favored, while in minimal media, ether bond cleavage can become more prominent. acs.org
Temperature: The degradation rate is also temperature-dependent. For instance, the bacterium Rhodococcus sp. T1, which efficiently degrades Fenoxaprop-ethyl, exhibits optimal degradation at 30°C. oup.com
Biochar Amendment: The presence of biochar in soil can influence the degradation of Fenoxaprop-ethyl and its metabolite, Fenoxaprop. Biochar has been shown to restrain the formation and promote the dissipation of Fenoxaprop. nih.gov The half-life of Fenoxaprop was significantly shorter in biochar-amended soil compared to control soil. nih.gov
Metabolite Analysis and Identification in Biological Matrices
The analysis of biological samples reveals the presence of key metabolites, confirming the degradation pathways of Fenoxaprop-ethyl.
Fenoxaprop Acid (FA) Formation and Subsequent Degradation
Fenoxaprop acid (FA) is consistently identified as the primary metabolite of Fenoxaprop-ethyl in various biological systems, including soil and microbial cultures. usda.govijrpr.comresearchgate.net Its formation is a result of the rapid hydrolysis of the parent ester. usda.gov FA is itself subject to further degradation by microorganisms. usda.govnih.gov Studies have shown that FA can be broken down into other compounds, such as 6-chlorobenzoxazolone and 4-[(6-chloro-2-benzoxazolyl)oxy]phenol. usda.gov The degradation of FA in soil also exhibits enantioselectivity, with the S-(-)-enantiomer degrading faster than the R-(+)-enantiomer. nih.govacs.org
Formation of Ethyl-2-(4-hydroxyphenoxy)propanoate (EHPP)
Ethyl-2-(4-hydroxyphenoxy)propanoate (EHPP) is another significant metabolite of Fenoxaprop-ethyl. Its formation occurs through the cleavage of the benzoxazolyl-oxy-phenyl ether linkage, particularly under acidic conditions. nih.govresearchgate.netacs.orgjcsp.org.pk This reaction also yields 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). nih.govresearchgate.netjcsp.org.pk EHPP is recognized as a key degradation product in the environmental fate of Fenoxaprop-ethyl. researchgate.net
Data Tables
Table 1: Microbial Degradation of Fenoxaprop-ethyl by Pseudomonas fluorescens Strains
| Strain | Growth Medium | Primary Transformation | Key Metabolites Identified | Reference |
| RA-2 & UA5-40 | Tryptic Soy Broth (TSB) | Hydrolysis to FA | Fenoxaprop acid (FA), 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB), 2-(4-hydroxyphenoxy)propionic acid (HPP), Cysteine & Glycylcysteine conjugates | acs.org |
| RA-2 | Minimal Media with Glucose (MMG) | Ether bond cleavage | 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB), Hydroquinone | acs.org |
| UA5-40 | Minimal Media with Glucose (MMG) | Low hydrolysis to FA, Ether bond cleavage | Fenoxaprop acid (FA), 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB), Hydroquinone | acs.org |
| RA-2 & UA5-40 | Minimal Media with Propionate (B1217596) (MMP) | Hydrolysis to FA | Fenoxaprop acid (FA) | acs.org |
Table 2: Enantioselective Degradation of Fenoxaprop-ethyl and Fenoxaprop acid in Soil
| Compound | Enantiomer | Relative Degradation Rate | Half-life (t1/2) Range in Days | Reference |
| Fenoxaprop-ethyl (FE) | S-(-)-enantiomer | Faster | Not specified | nih.govacs.org |
| R-(+)-enantiomer | Slower | Not specified | nih.govacs.org | |
| Fenoxaprop acid (FA) | S-(-)-enantiomer | Faster | 2.03 - 5.17 | nih.govacs.org |
| R-(+)-enantiomer | Slower | 2.42 - 20.39 | nih.govacs.org |
Formation of 2-(4-hydroxyphenoxy)propanoic Acid (HPPA)
2-(4-hydroxyphenoxy)propanoic acid (HPPA) is a recognized metabolite of fenoxaprop-ethyl. researchgate.netresearchgate.net Its formation is a result of the degradation cascade of the parent compound. One of the primary degradation pathways of fenoxaprop-ethyl involves the hydrolysis of its ester linkage to form fenoxaprop acid. ijrpr.com Subsequently, fenoxaprop acid can undergo further degradation to yield HPPA. researchgate.net
Studies investigating the environmental fate of fenoxaprop-ethyl in water-sediment microcosms have identified HPPA as one of the degradation products. researchgate.net In these systems, fenoxaprop-ethyl degrades rapidly, with fenoxaprop being the main initial degradation product. This is then further broken down into other compounds, including HPPA. researchgate.net Like its precursors, HPPA is a chiral molecule. researchgate.netresearchgate.net Research has shown that the degradation of HPPA can be enantioselective, with the S-enantiomer being degraded preferentially in some environmental conditions, a process attributed to microbial activity. researchgate.net
Formation of 6-Chloro-2,3-dihydrobenzoxazol-2-one (CDHB)
6-Chloro-2,3-dihydrobenzoxazol-2-one (CDHB) is another significant metabolite formed during the degradation of fenoxaprop-ethyl. nih.govepa.gov Its formation occurs through the cleavage of the ether linkage of the fenoxaprop-ethyl molecule. nih.govacs.orgresearchgate.net This degradation pathway is particularly prominent under acidic conditions. nih.govacs.orgresearchgate.net
In acidic aqueous solutions (pH 4 and 5), the benzoxazolyl-oxy-phenyl ether linkage of fenoxaprop-ethyl is cleaved, resulting in the formation of both CDHB and ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP). nih.govacs.orgresearchgate.net This pathway has also been observed in studies involving clay minerals, where the nature of the exchangeable cations on the clay surface influences the degradation mechanism. For instance, on Fe³⁺ and Al³⁺ montmorillonite (B579905) clays, fenoxaprop-ethyl hydrolyzes to form CDHB and EHPP. acs.org
The residue of concern in plants and livestock for regulatory purposes often includes the parent compound, its free acid metabolite, and CDHB. epa.govregulations.gov Analytical methods have been developed to detect and quantify these residues, often involving the hydrolysis of all residues to CDHB, which is then derivatized for analysis. epa.gov The presence of CDHB as a terminal metabolite has been confirmed in numerous studies across different matrices, including soil and plants. nih.govepa.gov
Investigation of Unidentified Metabolites
In addition to the well-characterized metabolites like HPPA and CDHB, metabolic studies of fenoxaprop-ethyl have also indicated the presence of unidentified metabolites.
In a goat metabolism study, analysis of urine samples revealed approximately 21 major and minor radioactive components. epa.gov While the free acid of fenoxaprop-ethyl was the most abundant, two other major unidentified components accounted for a significant portion of the radioactivity, with the remaining peaks being minor. epa.gov Similarly, fecal extracts contained an unidentified component alongside the parent compound and its free acid. epa.gov Due to these findings, regulatory bodies have noted that for future tolerance requests involving higher livestock exposure, the characterization and identification of these unknown residues in tissues and milk would be necessary. epa.gov
Furthermore, research on the degradation of fenoxaprop-P-ethyl in different populations of the weed Alopecurus myosuroides suggested the formation of other unknown metabolites over time. researchgate.net The dynamics of the known metabolite, fenoxaprop-P (B40489), indicated that other metabolic transformations were occurring, prompting plans for further investigation using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC/MS-MS) to clarify the existence of these other metabolites. researchgate.net In aerobic soil metabolism studies, an unidentified degradate, designated as M3, was observed at up to 10.2% of the applied radioactivity. regulations.gov Biotransformation studies with fluorescent Pseudomonas species also pointed to the formation of unidentified metabolites. acs.org
These findings underscore that while the primary metabolic pathways of fenoxaprop-ethyl are relatively well understood, a complete picture of all transformation products requires further investigation to fully assess its environmental and biological fate.
Research on Herbicide Resistance to Fenoxaprop Ethyl
Characterization of Target-Site Resistance (TSR) Mechanisms
Target-site resistance to Fenoxaprop-ethyl (B166152) arises from genetic mutations in the ACCase gene, which reduce the binding affinity of the herbicide to the enzyme. This allows the enzyme to function even in the presence of the herbicide, rendering the plant resistant. The primary mechanism of TSR involves single nucleotide polymorphisms (SNPs) that result in amino acid substitutions at specific codons within the carboxyltransferase (CT) domain of the ACCase enzyme.
Extensive research has led to the identification of several key mutations in the ACCase gene that confer resistance to Fenoxaprop-ethyl and other ACCase-inhibiting herbicides. These mutations are typically located in the region of the gene that codes for the herbicide-binding site.
The substitution of isoleucine (Ile) at position 1781 with leucine (B10760876) (Leu) is one of the most frequently reported mutations conferring resistance to Fenoxaprop-ethyl. This mutation has been identified in a variety of weed species, including Alopecurus aequalis (shortawn foxtail) and Digitaria ciliaris var. chrysoblephara. nih.govnih.govacs.org The Ile-1781-Leu mutation is known to confer broad cross-resistance to several chemical classes of ACCase inhibitors, including aryloxyphenoxypropionates (APPs) like fenoxaprop-p-ethyl (B1329639), and in some cases to cyclohexanediones (CHDs) and phenylpyrazolines (PPZs). nih.govacs.orgnih.gov For instance, a resistant population of Digitaria ciliaris with this mutation showed broad-spectrum resistance to metamifop, cyhalofop-butyl (B1669532), fenoxaprop-p-ethyl, haloxyfop-p-methyl, clethodim, sethoxydim, and pinoxaden (B166648). nih.govacs.org Research on Phalaris minor has also identified the Ile-1781-Leu mutation as a source of resistance to fenoxaprop-p-ethyl. nih.gov
| Weed Species | Mutation | Herbicides with Confirmed Resistance |
| Alopecurus aequalis | Ile-1781-Leu | Fenoxaprop-P-ethyl, Haloxyfop-P-methyl, Clodinafop-propargyl (B133425), Clethodim, Pinoxaden nih.gov |
| Digitaria ciliaris | Ile-1781-Leu | Metamifop, Cyhalofop-butyl, Fenoxaprop-p-ethyl, Haloxyfop-p-methyl, Clethodim, Sethoxydim, Pinoxaden nih.govacs.org |
| Phalaris minor | Ile-1781-Leu | Fenoxaprop-p-ethyl, Cyhalofop-butyl, Diclofop-methyl, Propaquizafop, Cycloxydim, Clethodim, Tralkoxydim, Pinoxaden nih.gov |
Another significant mutation involves the substitution of isoleucine (Ile) to asparagine (Asn) at codon 2041. This mutation has been identified in weed species such as Sorghum halepense and is known to confer resistance to ACCase-inhibiting herbicides. frontiersin.org While this mutation confers resistance to APP herbicides, the level of resistance to fenoxaprop-p-ethyl can be relatively low compared to other mutations. nih.gov For example, a population of Beckmannia syzigachne with an Ile-2041-Val mutation showed only a 2.2-fold resistance to fenoxaprop-P-ethyl, while exhibiting higher resistance to other APP herbicides. nih.gov The Ile-2041-Asn mutation in Alopecurus aequalis is also a common cause of resistance to ACCase inhibitors. cambridge.org
| Weed Species | Mutation | Resistance to Fenoxaprop-ethyl | Cross-Resistance Profile |
| Beckmannia syzigachne | Ile-2041-Val | Low (2.2-fold) nih.gov | Resistant to quizalofop-P-ethyl, clodinafop-propargyl, sethoxydim, and pinoxaden nih.gov |
| Sorghum halepense | Ile-2041-Asn | Confirmed resistance frontiersin.org | Primarily resistant to APP herbicides mdpi.com |
| Alopecurus aequalis | Ile-2041-Asn | High-level resistance cambridge.org | One of the primary mechanisms of ACCase inhibitor resistance cambridge.org |
The substitution of aspartic acid (Asp) to glycine (B1666218) (Gly) at position 2078 is a critical mutation that confers broad-spectrum resistance to different classes of ACCase inhibitors, including fenoxaprop-p-ethyl. nih.govmdpi.comnih.gov This mutation has been documented in several weed species, including Alopecurus japonicus, Phalaris minor, and Polypogon fugax. nih.govnih.govnih.gov In a resistant population of Polypogon fugax, the Asp-2078-Gly mutation was found in 93.75% of the plants, indicating its strong association with the resistance phenotype. nih.gov This mutation renders the ACCase enzyme insensitive to aryloxyphenoxypropionates (APPs), cyclohexanediones (CHDs), and phenylpyrazolines (PPZs). nih.gov
| Weed Species | Mutation | Resistance to Fenoxaprop-p-ethyl | Cross-Resistance Profile |
| Alopecurus japonicus | Asp-2078-Gly | High resistance nih.gov | Confers resistance to fenoxaprop-P-ethyl nih.gov |
| Phalaris minor | Asp-2078-Gly | Confirmed resistance nih.gov | Cross-resistance to APP, CHD, and PPZ herbicides nih.gov |
| Polypogon fugax | Asp-2078-Gly | High-level resistance nih.gov | Resistance to all tested ACCase inhibitors (APPs, CHDs, DENs) mdpi.comnih.gov |
| Alopecurus aequalis | Asp-2078-Gly | High-level resistance cambridge.orgcambridge.org | A primary mechanism of resistance to fenoxaprop-P-ethyl cambridge.orgcambridge.org |
Mutations at the glycine (Gly) 2096 position, resulting in a substitution with alanine (B10760859) (Ala), have also been identified as a source of resistance to ACCase inhibitors. While this mutation generally confers resistance to FOP herbicides, its effect on fenoxaprop-ethyl can vary. researchgate.net This mutation is considered one of the several amino acid substitutions that can lead to insensitivity to graminicides in weed species. nih.gov
In addition to the well-characterized mutations, ongoing research continues to identify novel substitutions in the ACCase gene that confer resistance to fenoxaprop-ethyl. For instance, a novel Asp-2078-Glu mutation was identified in Echinochloa crus-galli (barnyardgrass), conferring resistance to cyhalofop-butyl, fenoxaprop-P-ethyl, and pinoxaden. nih.gov Structural modeling suggested that this mutation reduces the binding affinity between the herbicides and the ACCase protein. nih.gov Another novel mutation, Trp-2027-Leu, has been found to confer resistance to cyhalofop-butyl and fenoxaprop-p-ethyl. Other mutations at different codons, such as Trp-1999-Cys, have also been shown to confer resistance specifically to fenoxaprop (B166891) but not necessarily to other APP herbicides. nih.gov
| Weed Species | Novel Mutation | Herbicides with Confirmed Resistance |
| Echinochloa crus-galli | Asp-2078-Glu | Cyhalofop-butyl, Fenoxaprop-P-ethyl, Pinoxaden nih.gov |
| Leptochloa chinensis | Trp-2027-Leu | Cyhalofop-butyl, Fenoxaprop-p-ethyl cambridge.org |
| Various Grass Weeds | Trp-1999-Cys | Fenoxaprop nih.gov |
Identification and Analysis of ACCase Gene Mutations
Investigation of Non-Target-Site Resistance (NTSR) Mechanisms
Non-target-site resistance (NTSR) is a significant challenge in weed management, often conferring resistance to multiple herbicides with different modes of action. It is a complex, polygenic trait involving mechanisms that reduce the amount of active herbicide reaching the target site. These mechanisms include enhanced herbicide metabolism, reduced herbicide uptake and translocation, and increased sequestration.
Enhanced Metabolic Detoxification Studies
The primary mechanism of NTSR in many weeds resistant to Fenoxaprop-ethyl is enhanced metabolic detoxification. This process involves enzymatic systems that modify the herbicide into non-toxic or less toxic compounds, which can then be sequestered within the plant cell. The key enzyme families implicated in this process are Cytochrome P450 monooxygenases (P450s), Glutathione (B108866) S-transferases (GSTs), and ATP-binding cassette (ABC) transporters.
Cytochrome P450s are a large and diverse group of enzymes that play a crucial role in the phase I metabolism of a wide range of compounds, including herbicides. In the context of Fenoxaprop-ethyl resistance, P450s are often responsible for the initial detoxification steps.
Studies have identified the significant role of P450s in conferring resistance in various weed species. For instance, in a resistant population of Alopecurus japonicus (shortawn foxtail), the P450 content was found to be significantly higher than in susceptible populations after treatment with Fenoxaprop-ethyl. The application of P450 inhibitors significantly increased the sensitivity of the resistant population to the herbicide. Further investigation revealed that specific P450 genes, particularly from the CYP72A and CYP81 subfamilies, were up-regulated following herbicide treatment. Similarly, research on a resistant population of Alopecurus aequalis demonstrated that pretreatment with P450 inhibitors like piperonyl butoxide (PBO) and malathion (B1675926) could reverse resistance to Fenoxaprop-ethyl. This indicates that P450-based metabolism is a key factor in the resistance of these populations.
Table 1: Up-regulation of Cytochrome P450 Genes in a Resistant Alopecurus japonicus Population
| P450 Gene Family/Subfamily | Observation | Implication in Resistance |
|---|---|---|
| CYP72A | Three genes from this subfamily were up-regulated 12 hours after Fenoxaprop-ethyl treatment. | Contributes to enhanced metabolic detoxification of the herbicide. |
| CYP81 | One gene from this family was up-regulated after Fenoxaprop-ethyl treatment in all studied populations (both resistant and susceptible). | May have a general role in stress response, with potentially higher baseline or induced expression in resistant biotypes. |
Glutathione S-transferases (GSTs) are phase II detoxification enzymes that catalyze the conjugation of the tripeptide glutathione to a wide range of electrophilic compounds, including herbicide metabolites. This conjugation reaction increases the water solubility of the compounds, making them less toxic and easier to sequester or transport.
The involvement of GSTs in Fenoxaprop-ethyl resistance is well-documented. In wheat, GSTs are known to detoxify this herbicide by conjugating it with glutathione or hydroxymethylglutathione. This mechanism is also exploited by resistant weeds. In a resistant biotype of Echinochloa phyllopogon (late watergrass), a higher rate of glutathione and cysteine conjugation was identified as the major mechanism of resistance against Fenoxaprop-ethyl toxicity. More specific research on a resistant Alopecurus aequalis population identified an upregulated GST gene, AaGSTF13. When this gene was overexpressed in transgenic rice, the rice plants exhibited increased resistance specifically to Fenoxaprop-ethyl, confirming the direct role of this GST in detoxification. However, the role of GSTs can vary between species and populations; in one study of Alopecurus japonicus, GST inhibitors did not reverse Fenoxaprop-ethyl resistance, suggesting other mechanisms were more dominant in that particular population.
Table 2: Research Findings on the Role of GSTs in Fenoxaprop-ethyl Resistance
| Weed Species | Key Finding | Reference |
|---|---|---|
| Echinochloa phyllopogon | A higher rate of GSH conjugation in the resistant biotype was the primary mechanism of resistance. | |
| Alopecurus aequalis | An upregulated GST gene (AaGSTF13) was identified. Overexpression in rice conferred specific resistance to Fenoxaprop-ethyl. | |
| Alopecurus myosuroides (Blackgrass) | Up-regulation of GST expression is considered important in the detoxification of various herbicides. |
ATP-binding cassette (ABC) transporters are membrane proteins that actively transport a wide variety of substrates across cellular membranes, a process that requires energy from ATP hydrolysis. In the context of herbicide resistance, they are involved in phase III detoxification, where they sequester herbicide metabolites (often glutathione conjugates) into vacuoles or export them out of the cell, preventing them from reaching their target sites.
Several studies have implicated ABC transporters in Fenoxaprop-ethyl resistance. In a resistant Alopecurus japonicus population where P450 and GST inhibitors were ineffective, ABC transporters were proposed as a potential alternative resistance mechanism. Transcriptomic analysis of another resistant A. japonicus population identified an ABC transporter gene, ABCG36, that was constitutively overexpressed and further induced by Fenoxaprop-ethyl application. This suggests a direct role for this transporter in the resistance mechanism. Research in blackgrass (Alopecurus myosuroides) has also identified specific C-class ABC transporters, AmABCC1 and AmABCC2, linked to multiple herbicide resistance. These transporters enhance the plant's capacity to compartmentalize glutathione-conjugated metabolites, which are the products of GST activity.
Modern "omics" technologies, such as transcriptomics (studying the complete set of RNA transcripts) and proteomics (studying the complete set of proteins), are powerful tools for investigating the complex genetic basis of NTSR. These approaches allow for a global analysis of gene and protein expression, helping to identify candidate genes and pathways involved in resistance.
Transcriptome sequencing (RNA-seq) has been successfully used to study Fenoxaprop-ethyl resistance in Alopecurus japonicus. By comparing gene expression between resistant and susceptible populations before and after herbicide treatment, researchers identified numerous differentially expressed genes. Among these were constitutively overexpressed and herbicide-induced genes, including a cytochrome P450 (CYP75B4), an ABC transporter (ABCG36), and a laccase gene, providing a broader view of the multiple genes that can contribute to NTSR.
Proteomic studies have also provided valuable insights. An iTRAQ-based quantitative proteomic analysis of three resistant Beckmannia syzigachne (American sloughgrass) biotypes identified 3,104 protein species. The analysis revealed that proteins involved in photosynthesis, oxidative phosphorylation, and fatty acid biosynthesis pathways changed in abundance in the resistant biotypes compared to a susceptible one, suggesting that resistance is associated with broad changes in the plant's metabolic and physiological state.
Reduced Herbicide Absorption and Translocation
While enhanced metabolism is a major NTSR mechanism, resistance can also potentially arise from a reduction in the amount of herbicide absorbed by the plant or translocated to its site of action. However, for Fenoxaprop-ethyl, this mechanism appears to be less common or less significant compared to metabolic detoxification.
A detailed study on a resistant biotype of Echinochloa phyllopogon investigated the absorption and translocation of radio-labeled [14C]Fenoxaprop-ethyl. The results showed some minor differences in the rate of absorption between the resistant and susceptible biotypes. However, there was no significant difference in the amount or rate of herbicide translocated from the treated leaf to other parts of the plant. In both biotypes, approximately 98% of the applied herbicide remained in the treated leaf. The study concluded that while small differences in absorption existed, the primary driver of resistance was the significantly faster rate of herbicide metabolism in the resistant biotype, not reduced absorption or translocation.
Altered Compartmentalization of Fenoxaprop-ethyl
Non-target-site resistance (NTSR) mechanisms often involve altered physiological processes that reduce the amount of active herbicide reaching its target site, the acetyl-CoA carboxylase (ACCase) enzyme. One such mechanism is the altered compartmentalization of the herbicide, which can involve sequestration into cellular compartments where it cannot inhibit its target enzyme.
While direct evidence specifically detailing the vacuolar sequestration of Fenoxaprop-ethyl is an area of ongoing research, the principles are derived from studies on other herbicides and non-target-site resistance mechanisms in weeds. In resistant plants, enhanced transport of the herbicide or its metabolites into the vacuole can be facilitated by ATP-binding cassette (ABC) transporter proteins located on the tonoplast (the vacuolar membrane). This process effectively removes the herbicide from the cytoplasm, preventing it from reaching the chloroplasts where fatty acid synthesis occurs.
Research into NTSR in grass weeds has identified the upregulation of genes encoding for ABC transporters in herbicide-resistant populations, suggesting their role in the detoxification process which may include vacuolar sequestration mdpi.com. For instance, studies on Alopecurus japonicus have shown the upregulation of ABC transporter genes in Fenoxaprop-ethyl resistant populations, indicating their potential involvement in moving the herbicide or its metabolites away from the target site mdpi.com. This form of compartmentalization is a component of a broader metabolic resistance strategy that can also involve enzymatic degradation of the herbicide.
Ecological and Evolutionary Dynamics of Fenoxaprop-ethyl Resistance
The emergence and spread of Fenoxaprop-ethyl resistance are governed by complex ecological and evolutionary principles. Understanding these dynamics is crucial for predicting and managing the evolution of resistance in weed populations.
Fenoxaprop-ethyl resistance has been documented in numerous grass weed species across the globe, reflecting its widespread use and the strong selection pressure it imposes. Resistance is a significant issue in major agricultural regions.
In Europe , resistance is well-documented in black-grass (Alopecurus myosuroides) populations in the United Kingdom, Germany, France, and Sweden d-nb.infouni-hohenheim.derothamsted.ac.ukroadsideweeds.com. Resistance has also been reported in Italian ryegrass (Lolium multiflorum) in Spain frontiersin.org.
In Asia , resistance is prevalent in Japanese foxtail (Alopecurus japonicus) in the wheat fields of China and other parts of East Asia mdpi.comnih.govmdpi.com. Barnyardgrass (Echinochloa crus-galli) resistance to Fenoxaprop-ethyl has been identified in rice-growing regions, including Egypt and other parts of Asia nih.govresearchgate.nethracglobal.com.
In the Americas , resistant populations of barnyardgrass have been found in Brazil weedscience.org. In Mexico, little seed canarygrass (Phalaris minor) has evolved resistance nih.gov.
The spread of resistance is facilitated by gene flow through pollen and seed dispersal, as well as by the movement of contaminated agricultural machinery and crop seeds. The continuous use of Fenoxaprop-ethyl and other ACCase inhibitors exacerbates the selection and spread of resistant biotypes.
The evolution of herbicide resistance can sometimes be associated with a fitness cost, which is a reduction in the survival and reproductive capacity of resistant individuals in the absence of the herbicide. However, the presence and magnitude of fitness costs associated with Fenoxaprop-ethyl resistance are variable and depend on the specific resistance mechanism and the weed species.
Several studies on Alopecurus myosuroides with non-target-site resistance to Fenoxaprop-ethyl have found no significant fitness costs in terms of vegetative growth and seed production researchgate.net. This suggests that resistant populations can persist in the field even if the use of Fenoxaprop-ethyl is discontinued. In contrast, some research has indicated that certain ACCase mutations may be linked to fitness penalties.
Conversely, some studies have reported a fitness advantage in resistant biotypes in the absence of herbicide selection. For example, research on Alopecurus japonicus and Echinochloa crus-galli has shown that resistant plants can exhibit earlier flowering and produce more seed biomass compared to their susceptible counterparts nih.gov. This lack of a consistent fitness cost complicates management strategies that rely on the natural decline of resistant populations.
Below is a table showing the resistance levels (GR50) of selected weed populations to Fenoxaprop-ethyl, which indicates the dose required to reduce growth by 50%. Higher GR50 values in resistant populations demonstrate their reduced sensitivity to the herbicide.
Resistance Levels (GR50) of Selected Weed Populations to Fenoxaprop-ethyl
| Weed Species | Population Type | GR50 (g a.i./ha) | Resistance Index (RI) | Reference |
|---|---|---|---|---|
| Alopecurus japonicus | Susceptible (S) | 7.8 | - | mdpi.com |
| Alopecurus japonicus | Resistant (R) | 350.6 | 44.8 | mdpi.com |
| Echinochloa crus-galli | Susceptible (S) | 3.0 | - | nih.gov |
| Echinochloa crus-galli | Resistant (R) | 36.2 | 12.07 | nih.gov |
| Alopecurus japonicus | Susceptible (S) | - | - | cambridge.org |
| Alopecurus japonicus | Resistant (R) | - | 49.0 | cambridge.org |
Resistance to Fenoxaprop-ethyl, particularly when conferred by target-site mutations in the ACCase gene, often results in cross-resistance to other herbicides within the same mode of action. ACCase inhibitors are broadly categorized into three chemical families: the aryloxyphenoxypropionates (FOPs), the cyclohexanediones (DIMs), and the phenylpyrazolines (DENs).
The specific amino acid substitution in the ACCase enzyme determines the pattern of cross-resistance.
Ile-1781-Leu: This mutation is one of the most common and confers broad cross-resistance to FOPs, DIMs, and DENs mdpi.comnih.govnih.gov.
Asp-2078-Gly: This substitution also provides broad-spectrum resistance to FOPs, DIMs, and DENs in several weed species, including Phalaris minor and Lolium rigidum frontiersin.orgnih.gov.
Trp-2027-Cys: This mutation generally confers resistance to FOPs and DENs, but not to DIMs researchgate.net.
Ile-2041-Asn: Weeds with this mutation are typically resistant to FOP herbicides but remain susceptible to most DIMs awsjournal.org.
The following table summarizes the cross-resistance patterns conferred by common ACCase mutations.
Cross-Resistance Patterns Conferred by Common ACCase Gene Mutations
| ACCase Mutation | Aryloxyphenoxypropionates (FOPs) | Cyclohexanediones (DIMs) | Phenylpyrazolines (DENs) | Weed Species Examples |
|---|---|---|---|---|
| Ile-1781-Leu | Resistant | Resistant | Resistant | Alopecurus aequalis, Digitaria ciliaris, Avena sterilis mdpi.comnih.govnih.gov |
| Asp-2078-Gly | Resistant | Resistant | Resistant | Phalaris minor, Lolium rigidum frontiersin.orgnih.gov |
| Trp-2027-Cys | Resistant | Susceptible | Resistant | Alopecurus japonicus, Lolium rigidum frontiersin.orgresearchgate.net |
| Ile-2041-Asn | Resistant | Susceptible | Resistant | Avena ludoviciana, Digitaria ciliaris awsjournal.orgcambridge.org |
The study of the distribution and frequency of resistance-conferring alleles in weed populations is known as molecular epidemiology. This research is vital for tracking the spread of resistance and for designing effective management strategies.
Several key mutations in the ACCase gene have been identified as responsible for target-site resistance to Fenoxaprop-ethyl. The most frequently reported mutations include substitutions at isoleucine-1781, tryptophan-2027, isoleucine-2041, and aspartate-2078 cambridge.org.
For example, in Alopecurus japonicus populations from China, the Asp-2078-Gly mutation was found in 85.4% of the plants in a resistant population nih.gov. The Ile-1781-Leu mutation is also common in Alopecurus species and confers a high level of resistance cambridge.orgnih.gov. The development of molecular markers allows for the rapid detection of these resistance alleles in weed populations, which can inform management decisions before a field-scale failure of the herbicide is observed cabidigitallibrary.org. The frequency and distribution of these alleles can vary significantly among different geographic regions and weed species, influenced by factors such as cropping history, herbicide use patterns, and gene flow.
Strategies for Resistance Management in Research
To combat the growing problem of Fenoxaprop-ethyl resistance, research is focused on developing and promoting integrated weed management (IWM) strategies. These strategies aim to reduce the selection pressure for resistance and manage resistant populations.
Herbicide Rotation and Mixtures: A primary research focus is on the strategic use of herbicides. This includes rotating herbicides with different modes of action and using tank mixtures of herbicides that are effective against the target weed. This approach can delay the evolution of resistance by making it less likely for an individual weed to possess resistance to multiple herbicides epa.gov.
Development of Novel Herbicides: The agrochemical industry and public sector researchers are actively searching for new herbicide modes of action. Herbicides with novel targets would provide new tools for controlling weeds that are resistant to existing products like Fenoxaprop-ethyl researchgate.net.
Molecular Diagnostics and Monitoring: Research into molecular techniques for the early detection of resistance alleles is crucial. The development of rapid and cost-effective diagnostic tools can help in monitoring the frequency and spread of resistance in weed populations, allowing for proactive management before resistance becomes widespread cabidigitallibrary.org.
Exploiting Fitness Costs: Where resistance is associated with a significant fitness cost, research is exploring how agronomic practices can be manipulated to select against resistant individuals in the absence of the herbicide. This could involve strategies like altering crop rotation, tillage practices, or planting dates to favor the growth of susceptible individuals.
Cultural and Mechanical Control: Research continues to emphasize the importance of non-chemical weed control methods as part of an IWM program. These include practices such as crop competition, cover cropping, and strategic tillage to reduce the reliance on herbicides and thereby lower the selection pressure for resistance.
Efficacy of Herbicide Mixtures in Controlling Resistant Biotypes
The use of herbicide mixtures with different modes of action is a primary strategy for managing and delaying the evolution of herbicide resistance. sabraojournal.orgawsjournal.org Research has demonstrated the effectiveness of various tank mixes in controlling weed populations that have developed resistance to Fenoxaprop-ethyl.
Studies on littleseed canarygrass (Phalaris minor) have shown that mixtures of herbicides can provide effective control of both resistant and susceptible populations. awsjournal.org For instance, two-way mixtures of clodinafop-propargyl, metribuzin (B1676530), pinoxaden, and sulfosulfuron (B120094) have been investigated. awsjournal.org All tested mixtures were found to be effective, with combinations applied at 75% of the recommended dose of each component providing the best control. awsjournal.org Notably, mixtures of clodinafop-propargyl + metribuzin, pinoxaden + sulfosulfuron, and pinoxaden + metribuzin caused minimal phytotoxic effects on wheat while effectively controlling the weed. awsjournal.org
Similarly, research on wild oat (Avena fatua) biotypes resistant to Fenoxaprop-p-ethyl has confirmed the high efficacy of herbicide mixtures. sabraojournal.org In one study, all tested herbicide mixtures resulted in 100% mortality of the resistant weed at both 100% and 75% of the authorized dose. sabraojournal.org The combination of clodinafop-propargyl plus metribuzin was particularly effective, even at 50% of the recommended dose. sabraojournal.org
In wheat fields, tank mixtures of Fenoxaprop-p-ethyl with broad-leaved weed herbicides like carfentrazone (B104449) ethyl and metsulfuron (B56326) methyl have been shown to provide excellent control of both grassy and broad-leaf weeds, resulting in higher grain yields and monetary returns. isa-india.in The combination of Fenoxaprop-p-ethyl and carfentrazone achieved a weed-control efficiency of 84.7%. isa-india.in
| Weed Biotype | Herbicide Mixture | Efficacy | Source |
| Phalaris minor (Fenoxaprop-p-ethyl resistant) | Clodinafop-propargyl + Metribuzin | >80% control at 50% lethal dose of each component | awsjournal.org |
| Phalaris minor (Fenoxaprop-p-ethyl resistant) | Pinoxaden + Sulfosulfuron | Effective control | awsjournal.org |
| Phalaris minor (Fenoxaprop-p-ethyl resistant) | Pinoxaden + Metribuzin | Effective control | awsjournal.org |
| Avena fatua (Fenoxaprop-p-ethyl resistant) | Clodinafop-propargyl + Metribuzin | 100% mortality at 75% and 100% of recommended dose | sabraojournal.org |
| Mixed Grassy and Broad-leaf Weeds | Fenoxaprop-p-ethyl + Carfentrazone ethyl | 84.7% weed-control efficiency | isa-india.in |
| Mixed Grassy and Broad-leaf Weeds | Fenoxaprop-p-ethyl + Metsulfuron methyl | Significantly lower weed dry matter compared to weedy check | isa-india.in |
Investigation of Resistance Breaking Mechanisms
Understanding the mechanisms conferring resistance to Fenoxaprop-ethyl is crucial for developing strategies to overcome it. Resistance in weeds can be broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR). researchgate.netnih.gov
Target-Site Resistance (TSR): This form of resistance typically involves a mutation in the gene encoding the ACCase enzyme, the target site of Fenoxaprop-ethyl. researchgate.netnih.gov This alteration prevents the herbicide from binding effectively, rendering it inactive. researchgate.net For example, an Asp-2078-Gly substitution in the ACCase gene has been identified in resistant populations of Alopecurus japonicus. nih.gov In Sclerochloa kengiana, a tryptophan-to-cysteine mutation at codon position 1999 (W1999C) in the ACCase gene was detected in a resistant population. researchgate.net In such cases, the development of the weed is not restricted even by high doses of the herbicide. researchgate.netresearchgate.net
Non-Target-Site Resistance (NTSR): NTSR involves mechanisms that prevent a lethal amount of the herbicide from reaching the target site. researchgate.net A primary NTSR mechanism is enhanced herbicide metabolism, where the resistant plant detoxifies the herbicide more rapidly than susceptible plants. rothamsted.ac.ukstackexchange.com This detoxification is often carried out by enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). researchgate.netfrontiersin.org
Cytochrome P450s: Studies have shown that the sensitivity of resistant Alopecurus japonicus to Fenoxaprop-p-ethyl increased significantly after treatment with P450 inhibitors. nih.gov Similarly, pretreatment with P450 inhibitors reversed resistance in multi-resistant Avena fatua populations. nih.gov In resistant Italian ryegrass (Lolium perenne ssp. multiflorum), the use of P450 inhibitors like malathion and PBO in mixtures with Fenoxaprop-p-ethyl was more effective than the herbicide alone. cambridge.org
Glutathione S-transferases (GSTs): Enhanced GST activity is another key mechanism. frontiersin.org Research on late watergrass (Echinochloa phyllopogon) indicated that resistance to Fenoxaprop-ethyl was caused by enhanced GST activity leading to rapid accumulation of GSH-conjugated metabolites. researchgate.net
In some weed populations, multiple resistance mechanisms, such as the expression of both an insensitive ACCase and an increased rate of detoxification, can be present simultaneously. rothamsted.ac.ukstackexchange.com
| Weed Species | Resistance Mechanism | Key Findings | Source |
| Alopecurus japonicus | TSR (Asp-2078-Gly mutation) & NTSR (up-regulation of P450s) | 85.4% of plants carried the mutation; P450 inhibitors increased sensitivity. | nih.gov |
| Alopecurus myosuroides (black-grass) | TSR (insensitive ACCase) & NTSR (enhanced metabolism) | Multiple mechanisms can be present; some populations show enhanced metabolism as the primary mechanism. | rothamsted.ac.ukstackexchange.com |
| Avena fatua | NTSR (P450-mediated metabolism) | P450 inhibitors significantly reversed resistance. | nih.gov |
| Echinochloa phyllopogon (late watergrass) | NTSR (enhanced GST activity) | Rapid accumulation of GSH-conjugated metabolites observed in resistant plants. | researchgate.net |
| Sclerochloa kengiana (Keng stiffgrass) | TSR (W1999C mutation in ACCase gene) | 47% of tested plants were heterozygous resistant. | researchgate.net |
| Lolium perenne ssp. multiflorum (Italian ryegrass) | NTSR (P450-mediated metabolism) | P450 inhibitors (malathion, PBO) increased the efficacy of Fenoxaprop-p-ethyl. | cambridge.org |
Integrated Weed Management Approaches
Due to the rise of herbicide resistance, an Integrated Weed Management (IWM) approach is essential for the long-term, sustainable control of weeds. bayer.usscholasticahq.com IWM combines various control strategies, including preventive, cultural, mechanical, and chemical methods, to manage weed populations and reduce the selection pressure for resistance. ucanr.edu
Key IWM Strategies:
Herbicide Rotation and Mixtures: A cornerstone of IWM is the rotation of herbicides with different modes of action and the use of tank mixtures. epa.govscholasticahq.com This prevents the repeated use of a single herbicide group, which can accelerate the development of resistance. manageresistancenow.caepa.gov For example, rotating from a Group 1 herbicide like Fenoxaprop-ethyl to a Group 2 herbicide can be an effective strategy. bayer.us
Cultural Practices:
Crop Rotation: Rotating crops allows for the rotation of management strategies and herbicides, disrupting the life cycle of weeds adapted to a specific crop. bayer.us
Tillage: Fall tillage can be an effective method to control the first flush of winter annuals like Italian ryegrass, especially when seedlings are small. bayer.usscholasticahq.com
Preventive Measures: Preventing the introduction and spread of resistant weed seeds is a critical first step. scholasticahq.comucanr.edu This includes cleaning equipment and managing weeds on ditch banks, turn rows, and field borders to stop seed dispersal. bayer.usscholasticahq.com
Harvest Weed Seed Control (HWSC): This strategy focuses on managing weed seeds during harvest to reduce the soil seed bank. scholasticahq.com Since Italian ryegrass seed viability decreases significantly over a couple of years, HWSC can be a promising management option. scholasticahq.com
Scouting and Monitoring: Regular field scouting is necessary to detect resistant weed patches early. manageresistancenow.cagrowiwm.org Monitoring fields 7-10 days after application helps evaluate the effectiveness of herbicide treatments. growiwm.org
By integrating these diverse tactics, growers can create a multi-pronged approach that is more robust and sustainable than relying solely on chemical control, thereby preserving the efficacy of herbicides like Fenoxaprop-ethyl for the future. growiwm.orgbayer.com
Studies on the Selectivity of Fenoxaprop Ethyl
Physiological Basis of Crop Tolerance
The selective action of Fenoxaprop-ethyl (B166152), allowing it to control grass weeds in broadleaf crops and certain tolerant cereals, is primarily attributed to the physiological and biochemical differences between tolerant and susceptible species.
Differential Metabolism in Tolerant Versus Susceptible Species
The primary determinant of tolerance to Fenoxaprop-ethyl is the plant's ability to rapidly metabolize the active compound into non-toxic substances. In tolerant species like wheat and barley, Fenoxaprop-ethyl is quickly hydrolyzed to its active form, fenoxaprop (B166891) acid, which is then further detoxified through processes such as hydroxylation and conjugation with glutathione (B108866) or glucose. This rapid detoxification prevents the accumulation of the herbicidally active fenoxaprop acid at its site of action, the acetyl-CoA carboxylase (ACCase) enzyme.
In contrast, susceptible grass weeds metabolize Fenoxaprop-ethyl at a much slower rate. This leads to the accumulation of fenoxaprop acid, resulting in the inhibition of ACCase, disruption of fatty acid synthesis, and eventual cell death pressbooks.pub. Studies have shown that the degradation of fenoxaprop-p-ethyl (B1329639) to fenoxaprop-P (B40489) is a key metabolic step observed in both resistant and sensitive populations of weeds like Alopecurus myosuroides, though the subsequent detoxification pathways are more efficient in tolerant species plantprotection.plusda.gov.
Role of Safeners in Enhancing Crop Selectivity (e.g., Mefenpyr-diethyl)
To enhance the safety of Fenoxaprop-ethyl in certain cereal crops, it is often formulated with a safener, such as Mefenpyr-diethyl. Safeners are chemical agents that increase a crop's tolerance to a herbicide without affecting the herbicide's efficacy on target weeds researchgate.net. Mefenpyr-diethyl functions by stimulating the metabolic pathways responsible for detoxifying the herbicide in the crop plant researchgate.net.
The application of Mefenpyr-diethyl has been shown to enhance the rate of Fenoxaprop-ethyl metabolism in cereals, leading to the faster formation of non-phytotoxic products mdpi.com. This is often achieved by inducing the activity of key detoxifying enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases researchgate.net. For instance, studies on wheat varieties have demonstrated that while GST activity did not directly correlate with detoxification in all cases, the lipid content was related to the susceptibility of wheat to Fenoxaprop-ethyl, and Mefenpyr-diethyl helped prevent crop injury awsjournal.org.
Effect of Mefenpyr-diethyl on Glutathione S-transferase (GST) Activity in Wheat Varieties Treated with Fenoxaprop-p-ethyl
This table illustrates the changes in GST activity in different wheat varieties upon treatment with Fenoxaprop-p-ethyl alone and in combination with the safener Mefenpyr-diethyl. Data is adapted from studies on herbicide detoxification.
| Wheat Variety | Treatment | Change in GST Activity Compared to Control |
|---|---|---|
| CD 104 | Fenoxaprop-p-ethyl only | ~2-fold increase |
| CEP 24 | Fenoxaprop-p-ethyl only | ~2-fold increase |
| BRS 49 | Fenoxaprop-p-ethyl only | 72% increase |
| IAPAR 78 | Fenoxaprop-p-ethyl only | 50% increase |
| Rubi | Fenoxaprop-p-ethyl only | 37% increase |
| All tested varieties (except BRS 49) | Fenoxaprop-p-ethyl + Mefenpyr-diethyl | Decreased compared to Fenoxaprop-p-ethyl only |
Phloem Mobility and Distribution Patterns in Crop and Weed Species
Fenoxaprop-ethyl is absorbed by the leaves and translocated via the phloem to the growing points of the plant, where it inhibits the ACCase enzyme ucanr.edu. The efficiency of this translocation can influence the herbicide's effectiveness. Research on fenoxaprop-P-ethyl-amino acid ester conjugates has indicated that differences in phloem mobility between rice (tolerant) and barnyard grass (susceptible) could be a significant factor in selectivity. For example, one study found that the concentration of a novel conjugate in the roots of barnyard grass was substantially higher than in rice roots, suggesting greater phloem mobility in the weed species.
Mechanisms of Phytotoxicity in Sensitive Plants
In susceptible plant species, Fenoxaprop-ethyl exerts its phytotoxic effects primarily by inhibiting a crucial enzyme in lipid biosynthesis, which leads to a cascade of cellular and systemic damage.
Cellular and Subcellular Responses to ACCase Inhibition
Fenoxaprop-ethyl is a potent inhibitor of the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for the biosynthesis of fatty acids mdpi.comucanr.eduherts.ac.uk. This inhibition occurs specifically in the plastids of susceptible grass species. The blockage of fatty acid synthesis disrupts the production of vital lipids required for cell membrane formation and integrity.
The immediate cellular consequence of ACCase inhibition is the cessation of cell division and growth in the meristematic regions of the plant, such as the growing points of roots and shoots ucanr.edu. Subcellularly, the lack of new lipids leads to the breakdown of membrane structures, including the plasma membrane and organellar membranes like those of chloroplasts and mitochondria. This results in leakage of cellular contents and a general loss of cellular function, ultimately leading to tissue necrosis and plant death ucanr.edu. Symptoms in sensitive plants typically appear as chlorosis (yellowing) of new leaves, followed by necrosis at the growing points ucanr.edu.
Induction of Oxidative Stress and Antioxidant Responses in Plants
The phytotoxic action of Fenoxaprop-ethyl is also associated with the induction of oxidative stress in sensitive plants. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the plant's ability to detoxify these harmful molecules. The disruption of cellular processes due to ACCase inhibition can lead to an overproduction of ROS, such as superoxide (B77818) radicals and hydrogen peroxide.
Studies have shown that treatment with Fenoxaprop-ethyl can lead to an increase in ROS levels pan.pl. In response to this oxidative stress, plants activate their antioxidant defense systems. This includes the upregulation of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and peroxidases. Research on oat plants, a sensitive species, demonstrated that Fenoxaprop-ethyl treatment under normal water conditions led to an increase in superoxide anion radical and hydrogen peroxide content pan.pl. However, under drought conditions, which independently increased the activity of antioxidant enzymes, the phytotoxic effects of the herbicide were reduced pan.pl. This suggests that the plant's antioxidant capacity plays a crucial role in mitigating the cellular damage caused by Fenoxaprop-ethyl-induced oxidative stress. In wheat, Fenoxaprop-ethyl treatment has been observed to increase the level of ascorbic acid, a non-enzymatic antioxidant researchgate.netproquest.com.
Antioxidant Enzyme Activity in Oat Plants Treated with Fenoxaprop under Different Water Supply Levels
This table summarizes the response of key antioxidant enzymes in oat plants to Fenoxaprop treatment under normal (60% FFMC) and reduced (40% FFMC) water supply conditions. This highlights the interplay between herbicide-induced stress and environmental factors.
| Enzyme | Treatment Condition | Observed Activity Change |
|---|---|---|
| Superoxide Dismutase (SOD) | Normal Water Supply + Fenoxaprop | Increased |
| Reduced Water Supply + Fenoxaprop | Increased (additive effect with drought stress) | |
| Catalase (CAT) | Normal Water Supply + Fenoxaprop | No reduction |
| Reduced Water Supply + Fenoxaprop | Slight increase initially |
FFMC: Full Field Moisture Capacity
Development of Chemical Modifications for Improved Selectivity
Fenoxaprop-p-ethyl, a member of the aryloxyphenoxypropionate (APP) class of herbicides, is effective for controlling grassy weeds. mdpi.com However, its application can be limited by its potential phytotoxicity to certain crops, such as rice. mdpi.comnih.gov To address this challenge, research has focused on developing chemical modifications to enhance its selectivity, ensuring potent herbicidal action against target weeds while improving crop safety. These strategies include the synthesis of novel derivatives, the development of advanced formulations with adjuvants, and the use of exogenous compounds to mitigate crop injury.
Design and Synthesis of Fenoxaprop-P-ethyl Amino Acid Ester Conjugates
A promising approach to improve the selectivity of fenoxaprop-p-ethyl is the synthesis of amino acid ester conjugates. This strategy aims to create derivatives that exhibit high efficacy against target weeds like barnyard grass (Echinochloa crusgalli) while demonstrating reduced phytotoxicity to crops such as rice. nih.gov
Researchers have designed and synthesized a series of fenoxaprop-P-ethyl-amino acid ester conjugates. nih.gov Bioassays revealed that these new compounds possessed better activity against barnyard grass than rape (Brassica campestris L.) at a concentration of 0.5 mmol/L. nih.gov Notably, certain conjugates, designated as 3h and 3i, achieved over 70% control of barnyard grass while causing less than 30% injury to rape. nih.gov
The selectivity of these conjugates was particularly evident in studies involving rice. Many of the synthesized compounds significantly reduced phytotoxicity to rice while maintaining their herbicidal activity against barnyard grass. nih.gov For instance, compound 3k showed only 6.1% phytotoxicity to rice at a spray concentration of 0.25 mmol/L, a marked improvement over the 61.6% phytotoxicity observed with the parent fenoxaprop-P-ethyl at the same concentration. nih.gov Similarly, compound 3d not only increased herbicidal activity by 50% compared to fenoxaprop-P-ethyl but also enhanced safety on rice by 50%. nih.gov
The improved selectivity may be attributed to differences in phloem mobility between the crop and the weed. The concentration of the conjugates was found to be higher in the roots of barnyard grass than in rice roots, suggesting greater phloem mobility in the target weed. nih.gov For example, the concentration of compound 3d in barnyard grass was 142.72 mg/kg, three times that of fenoxaprop, while its concentration in rice was only 3.65 mg/kg. nih.gov
| Compound | Phytotoxicity to Rice (%) (at 0.25 mmol/L) | Control Efficiency against Barnyard Grass (%) |
| Fenoxaprop-P-ethyl | 61.6 | - |
| Compound 3k | 6.1 | Excellent |
| Compound 3i | Low | Excellent |
| Compound 3j | Low | Excellent |
Evaluation of Novel Adjuvants and Formulations to Enhance Selectivity
The performance of fenoxaprop-p-ethyl can be significantly influenced by the addition of adjuvants to its formulation. Adjuvants are substances that enhance the effectiveness of herbicides and can include surfactants, oils, and fertilizers. googleapis.com Research into novel adjuvants and formulations aims to increase the herbicidal activity of fenoxaprop-p-ethyl, potentially allowing for lower application rates and improved crop safety.
One area of investigation involves the use of oil-based adjuvants. A study on blackgrass (Alopecurus myosuroides) seedlings evaluated the effect of soybean oil and soybean oil methyl ester, emulsified with the non-ionic compound Triton X-100. tubitak.gov.tr The addition of these adjuvants at various concentrations (0.1%, 1%, and 5% v/v) to fenoxaprop-p-ethyl formulations was found to increase its herbicidal activity, particularly at the 5% v/v concentration. tubitak.gov.tr This enhancement was linked to an increase in the retention of the herbicide solution on the plant surface. The retention for fenoxaprop-p-ethyl without an adjuvant was 15.15 µL/g, which increased to 23.20 µL/g with soybean oil and 25.20 µL/g with its methyl ester. tubitak.gov.tr Interestingly, this occurred even though the surface tension of the solution (34.2-34.3 mN/m) was not altered by the adjuvants. tubitak.gov.tr
The stability of herbicide emulsions is another critical factor for efficacy. Formulations of fenoxaprop-p-ethyl are often combined with a safener, such as cloquintocet-mexyl, which protects the crop from herbicide injury without reducing activity against the target weed. researchgate.net The stability of these emulsion-based formulations, which can contain various adjuvants, is crucial for consistent performance. researchgate.net
| Adjuvant | Concentration (v/v) | Herbicide Retention (µL/g) on Blackgrass |
| None | - | 15.15 |
| Soybean Oil | 5% | 23.20 |
| Soybean Oil Methyl Ester | 5% | 25.20 |
Mitigation of Phytotoxicity using Exogenous Compounds (e.g., Perilla Leaf Essential Oil, Salicylic (B10762653) Acid)
The phytotoxicity of fenoxaprop-p-ethyl to crops like rice and wheat can be a significant concern, leading to reduced yields. mdpi.comresearchgate.net A novel strategy to improve selectivity involves the application of exogenous compounds that act as natural safeners, mitigating herbicide-induced damage to the crop.
Perilla Leaf Essential Oil (PEO)
Studies have demonstrated that perilla leaf essential oil (PEO) can effectively alleviate the phytotoxicity of fenoxaprop-p-ethyl in rice seedlings. mdpi.comnih.gov When rice seedlings were treated with 0.8 mg/L of fenoxaprop-p-ethyl alone, their growth was severely inhibited. mdpi.com However, the co-application of PEO showed a dose-dependent mitigation effect. mdpi.com At a concentration of 800 mg/L, PEO led to injury recovery rates for shoot length and fresh weight of 101.51% and 99.05%, respectively, indicating a near-complete reversal of the herbicide's damaging effects. mdpi.comnih.gov
Gas chromatography-mass spectrometry (GC-MS) analysis of PEO identified several components, with linalool, linalyl formate, α-terpineol, 2-hexanoylfuran (B85130), geranyl acetate (B1210297), and neryl acetate being the primary constituents. nih.govdntb.gov.ua Further investigation revealed that 2-hexanoylfuran was the most effective single component in mitigating fenoxaprop-p-ethyl damage, with injury recovery rates of 73.17% for shoot length and 73.02% for fresh weight. nih.govdntb.gov.ua In fact, the application of 50 mg/L of 2-hexanoylfuran improved the tolerance of rice to fenoxaprop-p-ethyl by more than five times. mdpi.comnih.govdntb.gov.ua
| PEO Concentration (co-applied with 0.8 mg/L Fenoxaprop-p-ethyl) | Injury Recovery Rate - Shoot Length (%) | Injury Recovery Rate - Fresh Weight (%) |
| 200 mg/L | 39.58 | 49.96 |
| 400 mg/L | 59.47 | 65.38 |
| 800 mg/L | 101.51 | 99.05 |
Salicylic Acid (SA)
Salicylic acid, a natural plant hormone, has also been shown to play a role in ameliorating the negative effects of fenoxaprop-p-ethyl. In a study on wheat leaves, treatment with fenoxaprop-p-ethyl alone caused an increase in ascorbic acid levels but a general decrease in all three forms of vitamin B₆ (pyridoxine, pyridoxal, and pyridoxamine). researchgate.netfao.org
When salicylic acid was applied along with the herbicide, it helped regulate these changes, bringing the vitamin levels closer to those of the untreated control plants. researchgate.netfao.org This suggests that exogenous application of SA can enhance herbicide tolerance and reduce the negative impacts on the crop. researchgate.netfao.org By mitigating oxidative stress and activating plant defense mechanisms, salicylic acid can help reduce the phytotoxicity of herbicides like propazine (B92685) and fenoxaprop-p-ethyl. researchgate.netnih.gov
Environmental Fate and Ecotoxicological Research
Environmental Transport and Distribution
Sorption and Desorption Dynamics in Soils
The mobility and persistence of Fenoxaprop-ethyl (B166152) in the soil environment are significantly influenced by its sorption and desorption characteristics. Research indicates that Fenoxaprop-p-ethyl (B1329639) is generally immobile in soils. wisconsin.gov Its potential to bind to soil is dependent on soil composition, particularly the presence of clay and organic matter. It exhibits a higher potential to bind to clay soils and organic matter, while its binding potential in sandy soils is lower. wisconsin.gov
Studies investigating the adsorption of Fenoxaprop-p-ethyl have quantified its interaction with different soil types. In one study, the equilibrium adsorption isotherm followed the Freundlich equation. The research determined the soil organic carbon-water partitioning coefficient (Koc) to be 6800, indicating moderate binding to soil. oup.com The soil adsorption coefficient (Kd), which measures the ratio of the chemical sorbed to the soil to the chemical in the soil solution, was found to be 3.86 in silty clay soil and 2.32 in sandy loam soil. researchgate.net These values suggest a higher adsorption affinity in soils with higher clay content. The time required to reach 50% adsorption was 15.8 hours in silty clay and 19.3 hours in sandy loam. researchgate.net Another source reports a linear Kd value of 108 mL/g, further supporting its tendency for sorption. herts.ac.uk
The strong binding of Fenoxaprop-ethyl to soil particles limits its movement. Field studies have shown that the majority of the applied herbicide remains in the upper 0-2 cm of the soil profile. researchgate.net Even with leaching water, its downward movement is limited, reaching depths of 6 to 8 cm over several weeks. researchgate.net This low mobility reduces the potential for leaching into groundwater. wisconsin.gov
Desorption studies also indicate a strong attachment to soil particles. In an experiment with heavy clay soil, less than 1% of fenoxaprop (B166891) ethyl ester was desorbed, highlighting its low potential to be released back into the soil solution once bound.
Table 1: Soil Adsorption Coefficients (Kd) for Fenoxaprop-p-ethyl
| Soil Type | Kd Value | Reference |
|---|---|---|
| Silty Clay (SiC) | 3.86 | researchgate.net |
| Sandy Loam (SL) | 2.32 | researchgate.net |
| Not Specified | 108 | herts.ac.uk |
| Versuchsfeld Sand (0.8% organic carbon) | 26 | epa.gov |
| Sandy Loam (1.0% organic carbon) | ~36 | epa.gov |
Ecotoxicological Impact Assessment
Toxicity Profiling of Fenoxaprop-ethyl to Non-Target Organisms
Fenoxaprop-ethyl has been shown to be toxic to a range of non-target organisms, particularly aquatic life. wisconsin.gov
Fish: Fenoxaprop-p-ethyl is classified as highly toxic to fish. epa.govepa.gov Acute toxicity studies have determined the 96-hour lethal concentration (LC50), the concentration that is lethal to 50% of the test organisms, for several fish species. For rainbow trout (Oncorhynchus mykiss), the 96-hour LC50 has been reported as 0.46 mg/L and 0.58 mg/L in separate studies. epa.govbmbri.ca The no-observed-effect concentration (NOEC) for rainbow trout was determined to be 0.32 mg/L. epa.gov For bluegill sunfish (Lepomis macrochirus), the 96-hour LC50 is 0.58 mg/L, with a corresponding NOEC of 0.32 mg/L. epa.govbmbri.ca A study on the common carp (Cyprinus carpio) established a 96-hour LC50 of 300 µg/L (0.3 mg/L). sciensage.infosciensage.info
Daphnia magna: This small aquatic crustacean is a standard model for ecotoxicological testing. Fenoxaprop-ethyl is considered moderately to highly toxic to Daphnia magna. herts.ac.uk A 48-hour acute toxicity study reported an LC50 of 3.18 ppm (mg/L). epa.gov Another study focusing on a 9.5% formulated product found it to be slightly toxic, with a 48-hour LC50 of 26.84 ppm. epa.gov Research on the hydrolysis of Fenoxaprop-p-ethyl determined the 48-hour median effective concentration (EC50) for immobilization to be 14.3 µmol/L. nih.govresearchgate.net
Table 2: Acute Toxicity of Fenoxaprop-ethyl to Aquatic Organisms
| Organism | Endpoint | Value | Reference |
|---|---|---|---|
| Rainbow Trout (Oncorhynchus mykiss) | 96-h LC50 | 0.46 mg/L | bmbri.ca |
| Rainbow Trout (Oncorhynchus mykiss) | 96-h LC50 | 0.58 mg/L | epa.gov |
| Bluegill Sunfish (Lepomis macrochirus) | 96-h LC50 | 0.58 mg/L | epa.govbmbri.ca |
| Common Carp (Cyprinus carpio) | 96-h LC50 | 300 µg/L | sciensage.info |
| Daphnia magna | 48-h LC50 | 3.18 mg/L | epa.gov |
| Daphnia magna | 48-h EC50 | 14.3 µmol/L | nih.govresearchgate.net |
Algae: Fenoxaprop-ethyl is moderately toxic to algae. herts.ac.uk For the freshwater green algae Selenastrum capricornutum, a 7-day study determined the EC25 and EC50 values to be 59.2 ppm and 731.9 ppm, respectively, with a no-observed-effect-level of 5.0 ppm. epa.gov
Earthworms: The compound demonstrates moderate toxicity to earthworms. herts.ac.ukherts.ac.uk One study using the earthworm Eisenia fetida determined a 14-day acute toxicity LC50 value of 322.9 µg/g. researchgate.net Another study, which tested a formulation containing Fenoxaprop-p-ethyl (69 g/L) and Ethoxysulfuron (20 g/L) on Eisenia andrei, found a median lethal concentration (LC50) in natural soil of 3.66 mg a.i./kg dry soil. researchgate.net
Table 3: Toxicity of Fenoxaprop-ethyl to Algae and Earthworms
| Organism | Endpoint | Value | Reference |
|---|---|---|---|
| Green Algae (Selenastrum capricornutum) | 7-day EC50 | 731.9 ppm | epa.gov |
| Earthworm (Eisenia fetida) | 14-day LC50 | 322.9 µg/g | researchgate.net |
Available data indicate that Fenoxaprop-ethyl is practically non-toxic to birds on an acute oral basis. bmbri.caherts.ac.uk The acute oral LD50 for bobwhite quail (Colinus virginianus) is greater than 2510 mg/kg. epa.gov A study on male Japanese quail (Coturnix japonica) also found the LD50 to be greater than 5,000 mg/kg. epa.gov In the bobwhite quail study, no mortalities occurred at any tested dosage level up to 2510 mg/kg. epa.gov At the highest dose, some sublethal effects such as lethargy and ruffled appearance were noted, but the birds recovered. epa.gov Similarly, in the Japanese quail study, no deaths occurred at the 5,000 mg/kg dose, with only temporary passiveness and ruffled plumage observed. epa.gov
While acute toxicity is low, the potential for pesticides to cause reproductive and developmental effects in avian species is a broader concern. Such effects can include reduced fertility, eggshell thinning, and impaired chick development. doi.org However, specific research focusing solely on the reproductive and developmental toxicity of Fenoxaprop-ethyl in avian species is limited in the available literature.
Ecotoxicity of Degradation Products and Metabolites
Further degradation leads to the formation of other products, including 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) and ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) under acidic conditions, and Fenoxaprop-p (B40489) (FA) under basic conditions. nih.govresearchgate.net
The toxicity of these degradation products can differ significantly from the parent compound. One study investigated the acute toxicity of Fenoxaprop-p-ethyl and its hydrolysis products to Daphnia magna. The parent compound was found to be the most toxic, with a 48-hour EC50 of 14.3 µmol/L. The metabolites were less toxic, with EC50 values of 43.8 µmol/L for FA, 49.8 µmol/L for CDHB, and 333.1 µmol/L for EHPP. nih.govresearchgate.net
In contrast, another study on photolytic degradation products found that some metabolites were more toxic than the parent compound. This research identified 4-[(6-chloro-2-benzoxazolyl)oxy] phenol (CBOP) and hydroquinone (B1673460) as photoproducts. The 48-hour EC50 for the parent Fenoxaprop-p-ethyl on Daphnia magna was in the range of 4.2-6.9 mg/L. However, the metabolite CBOP had an EC50 of 1.49-1.64 mg/L, and hydroquinone had an EC50 of 0.25-0.28 mg/L, indicating significantly higher toxicity.
This highlights the importance of considering the specific environmental conditions (e.g., hydrolysis vs. photolysis) when assessing the risk of Fenoxaprop-ethyl, as different degradation pathways can lead to metabolites with varying levels of toxicity.
Table 4: Acute Toxicity of Fenoxaprop-ethyl and its Degradation Products to Daphnia magna
| Compound | 48-h EC50 (µmol/L) | 48-h EC50 (mg/L) | Reference |
|---|---|---|---|
| Fenoxaprop-p-ethyl (FE) | 14.3 | ~5.17 | nih.govresearchgate.net |
| Fenoxaprop-p (FA) | 43.8 | ~14.9 | nih.govresearchgate.net |
| 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) | 49.8 | ~8.4 | nih.govresearchgate.net |
| Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) | 333.1 | ~70.0 | nih.govresearchgate.net |
| Fenoxaprop-p-ethyl (FE) | - | 4.2-6.9 | |
| 4-[(6-chloro-2-benzoxazolyl)oxy] phenol (CBOP) | - | 1.49-1.64 |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| Fenoxaprop-ethyl | FE |
| Fenoxaprop-p-ethyl | FPE |
| Fenoxaprop-p | FA |
| 6-chloro-2,3-dihydrobenzoxazol-2-one | CDHB |
| Ethyl 2-(4-hydroxyphenoxy)propanoate | EHPP |
| 4-[(6-chloro-2-benzoxazolyl)oxy] phenol | CBOP |
| Hydroquinone | - |
Comparative Toxicity of Fenoxaprop Acid, EHPP, and CDHB
The environmental transformation of Fenoxaprop-ethyl leads to the formation of several degradation products, including fenoxaprop acid, ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP), and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). Research into the aquatic toxicity of these compounds has provided valuable data for comparing their relative ecological risks.
A study on the hydrolysis of fenoxaprop-p-ethyl revealed varying levels of toxicity among the parent compound and its degradates to the freshwater crustacean Daphnia magna. The 48-hour median effective concentration (EC50) values, which represent the concentration of a substance that causes a specific effect in 50% of the test population, were determined for each compound. Fenoxaprop-ethyl itself was found to be the most toxic, with an EC50 of 14.3 µmol/L. Its primary herbicidally active metabolite, fenoxaprop acid, exhibited a lower but still significant toxicity with an EC50 of 43.8 µmol/L. The other degradation products, CDHB and EHPP, had EC50 values of 49.8 µmol/L and 333.1 µmol/L, respectively. These findings indicate that while the degradation process can reduce the acute toxicity to Daphnia magna compared to the parent compound, the resulting metabolites still pose an environmental risk.
**Comparative Toxicity of Fenoxaprop-ethyl and its Degradation Products to *Daphnia magna***
| Compound | 48-hour EC50 (µmol/L) |
|---|---|
| Fenoxaprop-ethyl | 14.3 |
| Fenoxaprop acid | 43.8 |
| CDHB | 49.8 |
| EHPP | 333.1 |
Mixture Toxicity of Degradation Products
In natural environments, organisms are often exposed to a mixture of parent compounds and their various degradation products. Therefore, understanding the combined toxic effects of these mixtures is crucial for a comprehensive environmental risk assessment. The mixture toxicity of CDHB and EHPP, two common degradation products of Fenoxaprop-ethyl, has been investigated.
The research indicates that the mixture toxicity of CDHB and EHPP is nonadditive. This means that the combined effect of the two chemicals is not simply the sum of their individual effects. The study suggests that the response addition model can be used to predict the toxicity of their mixture. This model is often applied when the components of a mixture have different modes of action. Indeed, further analysis revealed that EHPP exhibits its toxicity through polar narcosis, a non-specific mode of action, while CDHB is classified as a reactive acting compound, suggesting a more specific mode of toxic action.
Remediation and Mitigation Strategies for Environmental Contamination
Given the potential environmental risks associated with Fenoxaprop-ethyl and its degradation products, research has focused on developing effective remediation and mitigation strategies to reduce their persistence and toxicity in the environment.
Role of Biochar in Modifying Fenoxaprop-ethyl Fate and Toxicity in Soil
Biochar, a charcoal-like material produced from the pyrolysis of biomass, has gained attention as a soil amendment for its potential to mitigate pesticide contamination. Studies have demonstrated that the application of biochar can significantly alter the fate and reduce the toxicity of Fenoxaprop-ethyl in soil.
In a study evaluating the effects of rice husk biochar on Fenoxaprop-ethyl, it was observed that the half-life of the parent compound was slightly longer in biochar-amended soil (1.2 days) compared to the control soil (0.5 days). However, the formation of the more persistent metabolite, fenoxaprop, was significantly restrained in the presence of biochar. More importantly, the dissipation of fenoxaprop was dramatically accelerated in the biochar-amended soil, with its half-life being reduced from 56.9 days in the control soil to just 1.5 days.
Furthermore, the addition of biochar to the soil was found to effectively reduce the acute toxicity of Fenoxaprop-ethyl to the earthworm Eisenia fetida. The 14-day median lethal concentration (LC50) in the control soil was 322.9 µg/g. In contrast, the LC50 in the biochar-amended soil was above 1000 µg/g, indicating a significant reduction in toxicity. This is likely due to the strong adsorption of Fenoxaprop-ethyl and its metabolites to the biochar, which reduces their bioavailability to soil organisms.
Effect of Biochar on the Half-life of Fenoxaprop-ethyl and Fenoxaprop in Soil
| Compound | Half-life in Control Soil (days) | Half-life in Biochar-Amended Soil (days) |
|---|---|---|
| Fenoxaprop-ethyl | 0.5 | 1.2 |
| Fenoxaprop | 56.9 | 1.5 |
Toxicity of Fenoxaprop-ethyl to Eisenia fetida in Soil with and without Biochar
| Soil Treatment | 14-day LC50 (µg/g) |
|---|---|
| Control Soil | 322.9 |
| Biochar-Amended Soil | >1000 |
Bioremediation Approaches for Contaminated Sites
Bioremediation, which utilizes microorganisms to degrade environmental pollutants, is a promising and environmentally friendly approach for cleaning up sites contaminated with pesticides like Fenoxaprop-ethyl. This strategy can involve either stimulating the indigenous microbial populations (biostimulation) or introducing specific microorganisms with known degradative capabilities (bioaugmentation).
Several bacterial strains capable of degrading Fenoxaprop-ethyl have been isolated and identified. For example, a bacterial population isolated from sludge that had been exposed to Fenoxaprop-ethyl production wastewater was found to utilize the herbicide as a sole carbon source. One of the isolates, identified as Alcaligenes sp. H, demonstrated the ability to degrade 69.5% of an initial 25 ppm concentration of Fenoxaprop-p-ethyl in pure culture.
Another study isolated an efficient Fenoxaprop-ethyl-degrading bacterium, identified as Rhodococcus sp. strain T1, from an enrichment culture. This strain was capable of degrading 94% of a 100 mg/L concentration of Fenoxaprop-ethyl within 24 hours. The primary degradation pathway was identified as the cleavage of the ester bond to form fenoxaprop acid.
These findings highlight the potential for using specific microbial strains in bioremediation strategies for sites contaminated with Fenoxaprop-ethyl. Such approaches can be implemented in situ (in place) or ex situ (by excavating and treating the contaminated material). Bioreactors, which are engineered systems that facilitate the biological degradation of contaminants, can also be employed for the ex situ treatment of contaminated soil and water.
Advanced Analytical Methodologies for Fenoxaprop Ethyl Research
Chromatographic Techniques for Quantitative Analysis
Chromatographic methods are the cornerstone of Fenoxaprop-ethyl (B166152) analysis, offering high resolution and the ability to separate the analyte from complex matrices.
High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV)
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely employed technique for the determination of Fenoxaprop-ethyl in various samples. This method's robustness and accessibility make it a staple in many analytical laboratories.
A common approach involves using a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and methanol (B129727). jcsp.org.pk Detection is typically carried out at a wavelength of 280 nm. jcsp.org.pkresearchgate.net One study detailed a simple HPLC procedure where the retention time for a standard solution of Fenoxaprop-ethyl was 4.37 minutes. jcsp.org.pkresearchgate.net Another method utilized a normal phase HPLC with a silica (B1680970) stationary phase and gradient elution for the determination of the sum of both enantiomers of fenoxaprop (B166891). cipac.org
For the analysis of technical and formulation samples, a normal phase HPLC method with UV detection and external standardization is utilized to determine the total fenoxaprop content. cipac.org Additionally, a reverse-phase HPLC method has been described using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This method is also suitable for upscaling to preparative separation for impurity isolation. sielc.com
| Column | Mobile Phase | Detection Wavelength (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|
| C18 (4.6 x 150 mm, 5µm) | Acetonitrile and Methanol | 280 | 4.37 | jcsp.org.pkresearchgate.net |
| Zorbax SB-C8 (4.6 x 150 mm, 5µm) | Acetonitrile and Methanol (gradient) | 280 | Not Specified | jcsp.org.pk |
| Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Not Specified | Not Specified | sielc.com |
| Silica stationary phase | Not Specified (gradient elution) | Not Specified | Not Specified | cipac.org |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Residue Analysis
For the sensitive and selective determination of Fenoxaprop-ethyl residues and its metabolites in complex environmental and biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.
LC-MS/MS methods have been developed for the analysis of Fenoxaprop-ethyl and its metabolites, such as fenoxaprop acid, in soil, water, and various crops. epa.govepa.govnih.gov These methods typically involve extraction with a solvent like acetonitrile, followed by direct analysis of the diluted extract. epa.govepa.gov Electrospray ionization (ESI) is a common ionization technique used for these analyses. epa.govepa.gov
In one method for soil analysis, Fenoxaprop-P-ethyl (B1329639) and its metabolites were extracted with an acetonitrile:water mixture and analyzed by LC-MS/MS with electrospray ionization. epa.gov The method had a limit of quantitation (LOQ) of 10 ng/g for all analytes in soil. epa.gov For water analysis, a method involving dilution with methanol followed by LC-MS/MS analysis reported an LOQ of 0.5 ng/mL for Fenoxaprop-P-ethyl and its metabolites. epa.gov
A study on rice developed a method to determine Fenoxaprop-P-ethyl and its metabolites, where the parent compound was analyzed by gas chromatography-mass spectrometry and the metabolites by LC-MS/MS. nih.gov The LOQ for each analyte was 0.05 mg/kg. nih.gov
| Matrix | Analytes | Extraction Solvent | Ionization | Limit of Quantitation (LOQ) | Reference |
|---|---|---|---|---|---|
| Soil | Fenoxaprop-P-ethyl, AE F088406, AE F054014 | Acetonitrile:water (80:20, v:v) | Electrospray | 10 ng/g | epa.gov |
| Water | Fenoxaprop-P-ethyl, AE F088406, AE F054014 | Methanol (dilution) | Electrospray | 0.5 ng/mL | epa.gov |
| Rice | Fenoxaprop-P-ethyl and its metabolites | Acetonitrile | Not Specified for metabolites | 0.05 mg/kg | nih.gov |
Enantioselective Chromatographic Methods (e.g., UPLC)
Fenoxaprop-ethyl is a chiral herbicide, and its enantiomers can exhibit different biological activities and degradation rates in the environment. nih.govacs.org Therefore, enantioselective chromatographic methods are essential for studying the environmental fate and behavior of its individual enantiomers.
High-performance liquid chromatography (HPLC) with chiral columns is a common technique for separating the enantiomers of Fenoxaprop-ethyl and its metabolite, fenoxaprop acid. nih.govacs.org One study utilized an amylose (B160209) tri-(3,5-dimethylphenylcarbamate) (ADMPC) chiral column to investigate the enantioselective degradation in soil. nih.govacs.org Another method for determining enantiomeric purity uses a normal phase HPLC with an enantioselective stationary phase (silica bonded permethylated beta-cyclodextrin) and UV detection at 237 nm. cipac.org
Ultra-Performance Liquid Chromatography (UPLC) methods have also been developed for the determination of enantiomeric purity, offering faster analysis times and higher resolution. fao.org A normal phase UPLC method with UV detection at 238 nm is used for determining the enantiomeric purity of Fenoxaprop-P-ethyl. fao.org
| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| HPLC | Amylose tri-(3,5-dimethylphenylcarbamate) (ADMPC) chiral column | Not Specified | Not Specified | Enantioselective degradation studies in soil | nih.govacs.org |
| HPLC | Silica bonded permethylated beta-cyclodextrin | Isooctane: propan-2-ol-trifluoroacetic acid | UV | Determination of enantiomeric purity | cipac.org |
| UPLC | Not Specified (normal phase) | Not Specified | UV (238 nm) | Determination of enantiomeric purity | fao.org |
Spectrophotometric Methods for Detection and Quantification
Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of Fenoxaprop-ethyl, particularly in formulation analysis.
Flow Injection Spectrophotometry
Flow injection spectrophotometry is a rapid and automated method for the determination of Fenoxaprop-p-ethyl. One such method is based on the conversion of Fenoxaprop-p-ethyl into a hydroxamic acid in the presence of hydroxylamine (B1172632) hydrochloride in an alkaline medium. scielo.brscielo.brresearchgate.net The resulting hydroxamic acid then reacts with iron(III) to form a red-colored tris iron hydroxamate complex, which is measured spectrophotometrically at 500 nm. scielo.brscielo.brresearchgate.net
This method has been successfully applied to the determination of Fenoxaprop-p-ethyl in different grain samples with a high sample throughput of 90 samples per hour. scienceopen.com The method demonstrates good linearity and sensitivity.
| Parameter | Value | Reference |
|---|---|---|
| Detection Wavelength (λmax) | 500 nm | scielo.brresearchgate.net |
| Linear Range | 1.0-20.0 µg mL⁻¹ | scielo.brresearchgate.net |
| Molar Absorptivity | 1.81 × 10⁴ L mol⁻¹ cm⁻¹ | scielo.brresearchgate.net |
| Limit of Detection (LOD) | 0.29 ± 0.1 µg mL⁻¹ | scielo.brresearchgate.net |
| Limit of Quantification (LOQ) | 0.96 ± 0.1 µg mL⁻¹ | scielo.brresearchgate.net |
| Sample Throughput | 90 samples h⁻¹ | scienceopen.com |
Diazotization Reaction-Based Spectrophotometry
Another spectrophotometric approach involves the acid hydrolysis of Fenoxaprop-p-ethyl to form 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) and ethyl 2-(4-hydroxyphenoxy) propionate (B1217596) (EHPP). pastic.gov.pkjcsp.org.pk The CDHB product is then used as a coupling reagent in a diazotization reaction with a diazotized amine, such as aniline, to form a colored azo dye. jcsp.org.pk The absorbance of this dye is measured at 430 nm to quantify the initial amount of Fenoxaprop-p-ethyl. pastic.gov.pkjcsp.org.pk
This method has been applied to the determination of Fenoxaprop-p-ethyl in commercial formulations and various agricultural samples with good recoveries. pastic.gov.pkjcsp.org.pk
| Parameter | Value | Reference |
|---|---|---|
| Detection Wavelength (λmax) | 430 nm | pastic.gov.pkjcsp.org.pk |
| Linear Range | 0.2-25 µg mL⁻¹ | pastic.gov.pkjcsp.org.pk |
| Molar Absorptivity | 1.4 x 10⁴ L mol⁻¹ cm⁻¹ | pastic.gov.pkjcsp.org.pk |
| Limit of Detection (LOD) | 0.029 µg mL⁻¹ | pastic.gov.pkjcsp.org.pk |
| Limit of Quantification (LOQ) | 0.098 µg mL⁻¹ | pastic.gov.pkjcsp.org.pk |
| Recoveries | 95-97% | pastic.gov.pk |
Radio-labeling Techniques (e.g., ¹⁴C-labeled Fenoxaprop-ethyl) in Metabolic and Fate Studies
Radio-labeling is a powerful tool for tracing the metabolic and environmental pathways of herbicides like Fenoxaprop-ethyl. By incorporating a radioactive isotope, such as Carbon-14 (¹⁴C), into the molecule, researchers can accurately track its degradation, transformation, and distribution in complex matrices like soil and water. battelle.org
Studies utilizing ¹⁴C-Fenoxaprop-ethyl, often uniformly labeled in the chlorophenyl ring, have provided detailed insights into its fate in soil environments. cdnsciencepub.comcdnsciencepub.com When incubated in soil, the degradation of the parent compound and its primary metabolite, fenoxaprop acid, can be monitored over time under various conditions of temperature and moisture. cdnsciencepub.comcdnsciencepub.com
A key aspect of these studies is the measurement of evolved ¹⁴CO₂, which signifies the cleavage and mineralization of the labeled aromatic ring structure. cdnsciencepub.comcdnsciencepub.com Research has shown that over a 56-day incubation period in prairie soils, approximately 10–15% of the applied ¹⁴C radioactivity was released as ¹⁴CO₂. cdnsciencepub.com This indicates that microorganisms in the soil are capable of completely breaking down the core structure of the herbicide.
Furthermore, radio-labeling allows for a comprehensive mass balance analysis, quantifying the distribution of the initial radioactivity among different fractions. battelle.org Following incubation, sequential extraction procedures are used to separate the radioactivity into various pools:
Extractable Residues: A significant portion of the radioactivity can be recovered using solvents like ammoniated acetonitrile. cdnsciencepub.com
Soil Microbial Biomass: A smaller percentage of the ¹⁴C is incorporated into the cells of soil microorganisms. cdnsciencepub.com
Non-extractable Residues (Bound Residues): A substantial amount of the radioactivity becomes strongly associated with soil organic matter, distributed among fulvic acid, humic acid, and humin fractions. cdnsciencepub.comcdnsciencepub.com
These studies demonstrate that while Fenoxaprop-ethyl is biodegradable, a considerable portion of its carbon structure can be incorporated into stable soil organic matter fractions. cdnsciencepub.com
Table 1: Distribution of ¹⁴C Radioactivity from Labeled Fenoxaprop-ethyl in Prairie Soils after 56 Days
| Fraction | Percentage of Applied ¹⁴C Radioactivity (%) |
|---|---|
| Mineralization (¹⁴CO₂) | 10–15 |
| Extractable with Ammoniated Acetonitrile | 14–19 |
| Incorporated into Soil Microbial Biomass | 3–5 |
| Incorporated into Fulvic Acid | 17–25 |
| Incorporated into Humic Acid | 7–12 |
| Incorporated into Humin | 30–34 |
Data sourced from degradation studies in three Saskatchewan soils. cdnsciencepub.com
Immunological Assays (e.g., Monoclonal Antibody Production) for Detection
Immunological assays offer a highly sensitive and specific alternative to traditional chromatographic methods for detecting Fenoxaprop-ethyl in environmental samples. These methods are based on the specific binding interaction between an antibody and the target analyte (the antigen).
The development of a monoclonal antibody (MAb) is a key step in creating a robust immunoassay. nih.gov Researchers have successfully produced a MAb, designated 3E6B9C, that specifically recognizes Fenoxaprop-ethyl. nih.gov This process involves immunizing mice with a hapten-protein conjugate to elicit an immune response, followed by the creation of hybridoma cell lines that produce the desired antibody. mdpi.com
Based on this MAb, an indirect competitive enzyme-linked immunosorbent assay (icELISA) was developed for the quantitative detection of Fenoxaprop-ethyl. nih.gov In this format, the analyte in a sample competes with a fixed amount of enzyme-labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
The developed icELISA demonstrated high sensitivity and a practical working range for detecting the herbicide. nih.gov The concentration that causes 50% inhibition (IC₅₀) is a key performance metric, indicating the sensitivity of the assay. The assay was also tested for cross-reactivity against structurally similar compounds to ensure its specificity. The MAb 3E6B9C showed very low cross-reactivity with other aryloxyphenoxypropionate herbicides like clodinafop-propargyl (B133425) and diclofop-methyl. nih.gov Interestingly, the assay is also sensitive to the S-(-)-enantiomer of Fenoxaprop-ethyl and its acid metabolite, fenoxaprop. nih.gov
The applicability of the icELISA was validated through recovery studies in soil samples, with results ranging from 86% to 102%, demonstrating its accuracy and reliability for environmental monitoring. nih.gov
Table 2: Performance Characteristics of an icELISA for Fenoxaprop-ethyl and Related Compounds
| Compound | IC₅₀ (ng/mL) |
|---|---|
| R-(+)-Fenoxaprop-ethyl | 3.1 |
| S-(-)-Fenoxaprop-ethyl | 2.7 |
| R-Fenoxaprop | 3.4 |
| Metamifop | 3.5 |
The working range of the icELISA for R-(+)-Fenoxaprop-ethyl was 0.6–29 ng/mL. nih.gov
Toxicological Research Excluding Dosage/administration & Basic Id
In Vitro and In Vivo Toxicity Investigations
A range of studies has been conducted to determine the toxicity of Fenoxaprop-ethyl (B166152) using both isolated cells and tissues (in vitro) and whole organisms (in vivo).
Fenoxaprop-ethyl has been evaluated extensively for its potential to cause genetic mutations. A comprehensive battery of in vitro and in vivo mutagenicity studies has consistently shown that the compound is not mutagenic or genotoxic wisconsin.govepa.gov.
The assessments included several core genotoxicity assays:
Ames Test : This test, which uses bacteria to test for gene mutations, yielded negative results.
Chromosomal Aberration Assay : In-vitro studies using human lymphocytes showed no induction of chromosomal damage publications.gc.ca.
Gene Mutation Assay : Tests conducted on hamster cells in vitro were negative for gene mutations publications.gc.ca.
Bone Marrow Micronucleus Assay : An in vivo study in mice did not show an increase in micronuclei, indicating no chromosomal damage in developing red blood cells publications.gc.ca.
Further secondary genotoxicity studies, including in vitro assays for unscheduled DNA synthesis in rat hepatocytes and tests for mutation or mitotic gene conversion in yeast, also produced negative results publications.gc.ca. An alkaline Comet assay performed on mouse fibroblast (BALB/3T3) cells similarly revealed no evidence of DNA damage istanbul.edu.tr. Research using the somatic mutation and recombination test (SMART) in Drosophila wings also reported no increase in the frequency of mutant spots istanbul.edu.trdergipark.org.trresearchgate.net.
| Assay Type | Test System | Result | Reference |
|---|---|---|---|
| Ames Test | Bacteria (In Vitro) | Negative | publications.gc.ca |
| Chromosomal Aberration Assay | Human Lymphocytes (In Vitro) | Negative | publications.gc.ca |
| Gene Mutation Assay | Hamster Cells (In Vitro) | Negative | publications.gc.ca |
| Bone Marrow Micronucleus Assay | Mice (In Vivo) | Negative | publications.gc.ca |
| Unscheduled DNA Synthesis | Rat Hepatocytes (In Vitro) | Negative | publications.gc.ca |
| Comet Assay | Mouse Fibroblast Cells (In Vitro) | Negative | istanbul.edu.tr |
| Somatic Mutation and Recombination Test (SMART) | Drosophila (In Vivo) | Negative | researchgate.net |
In rabbits, one study reported that dietary administration of Fenoxaprop-ethyl induced developmental toxicity, specifically an increased incidence of rib anomalies and diaphragmatic hernias at the highest dose tested epa.gov. In rats, developmental effects such as skeletal anomalies (e.g., fused or displaced sternebrae) and retardations in bone development (e.g., poor ossification of cranial bones) were noted, but these occurred in the presence of maternal toxicity federalregister.gov. Conversely, studies in mice found that repeated oral treatment during the period of major organogenesis did not adversely affect embryonic or fetal development, even at maternally toxic dosages pssj2.jp. The collective results suggest that Fenoxaprop-ethyl does not exhibit a teratogenic potential in the absence of maternal toxicity pssj2.jp.
Long-term carcinogenicity studies of Fenoxaprop-ethyl have been conducted in both mice and rats, with differing results between the species.
In an oncogenicity study in mice, Fenoxaprop-ethyl was found to cause liver and adrenal gland tumors at the highest dose tested wisconsin.gov. Specifically, a treatment-related increase in the incidence of hepatocellular adenomas and carcinomas, primarily adenomas, was observed in male mice regulations.gov.
In contrast, a combined chronic toxicity and carcinogenicity study in Wistar rats found no evidence of carcinogenicity wisconsin.govpssj2.jp. Lifetime feeding of Fenoxaprop-ethyl in the diet did not lead to carcinogenic effects in this species pssj2.jp.
Based on these findings, the U.S. Environmental Protection Agency (EPA) has classified Fenoxaprop-ethyl as having "Suggestive Evidence of Carcinogenic Potential" regulations.gov.
| Species | Key Findings | Reference |
|---|---|---|
| Mouse | Increased incidence of hepatocellular adenomas and carcinomas in males at the highest dose. Liver and adrenal gland tumors observed. | wisconsin.govregulations.gov |
| Rat | No evidence of carcinogenicity in a long-term combined chronic/carcinogenicity study. | wisconsin.govpssj2.jp |
The effects of Fenoxaprop-ethyl on reproduction and development have been assessed. In a two-generation reproductive effects study in rats, the chemical did not significantly impair reproductive ability or affect reproductive parameters wisconsin.govepa.gov. However, a decrease in the body weights of rat pups was observed at doses that were toxic to the maternal animals wisconsin.gov. Studies confirmed that reproductive performance, as well as the development and maturation of offspring, were not impaired pssj2.jp.
Developmental toxicity studies suggest a sensitivity of the young to Fenoxaprop-p-ethyl (B1329639) publications.gc.ca. In rats, skeletal variations, such as delayed ossification of cranial bones, were observed in the absence of maternal toxicity publications.gc.ca. In rabbits, more severe effects, including resorptions and visceral and skeletal abnormalities like kidney displacement and fused sternebrae, were seen in the presence of only slight maternal toxicity publications.gc.ca. However, other reports conclude that developmental effects in both rats and rabbits are secondary to maternal toxicity wisconsin.gov.
Biochemical and Physiological Responses in Mammalian Systems
Fenoxaprop-ethyl is known to interfere with key biochemical pathways, particularly lipid biosynthesis, which is its mode of action as a herbicide epa.govherts.ac.uk. In mammalian systems, the liver and kidneys are identified as the primary target organs pssj2.jpregulations.gov.
The primary toxic effect of Fenoxaprop-ethyl in mammals is altered lipid metabolism regulations.gov. This effect presents with some species-specific differences.
In rats , exposure is characterized by a decrease in serum cholesterol and total lipids regulations.gov.
In mice , studies have shown slightly increased levels of lipids, cholesterol, and proteins regulations.gov.
These alterations in lipid metabolism are often accompanied by effects on the liver. Increased liver weights have been consistently observed in both rats and mice following short-term and long-term oral administration regulations.govpssj2.jp. Histopathological examinations have revealed centrilobular hepatocellular hypertrophy and, at higher concentrations, single-cell necrosis regulations.govpssj2.jp. An increase in liver enzymes, such as alkaline phosphatase (AP) and serum glutamic pyruvic transaminase (SGPT), has also been reported pssj2.jp.
Notably, despite these effects, long-term dietary studies in rats did not find evidence of induction of foreign substance metabolism or peroxisomal proliferation in the liver pssj2.jppssj2.jp.
| Parameter | Effect in Rats | Effect in Mice | Reference |
|---|---|---|---|
| Serum Lipids & Cholesterol | Decreased | Slightly Increased | regulations.gov |
| Liver Weight | Increased | Increased | regulations.govpssj2.jp |
| Liver Histopathology | Hepatocellular hypertrophy, single-cell necrosis | Hepatocellular hypertrophy | regulations.govpssj2.jp |
| Liver Enzymes (e.g., AP, SGPT) | Increased | Data not specified | pssj2.jp |
| Peroxisomal Proliferation | No induction observed in chronic studies | Data not specified | pssj2.jppssj2.jp |
Examination of Peroxisome Proliferation
Peroxisome proliferation is a biological response characterized by a significant increase in the number and size of peroxisomes, cellular organelles involved in various metabolic processes, including fatty acid oxidation. Certain chemical compounds, known as peroxisome proliferators, can induce this response, which has been a subject of toxicological interest due to its potential association with liver tumors in rodents.
In the case of Fenoxaprop-ethyl, toxicological studies have been conducted to assess its potential to induce peroxisome proliferation. One key study, a dietary chronic toxicity and carcinogenicity bioassay, was performed on Wistar rats. The results of this comprehensive study indicated that there was no increase in peroxisomal proliferation in the rats exposed to Fenoxaprop-ethyl. This finding is significant as it suggests that, at least in this rodent model, Fenoxaprop-ethyl does not act as a peroxisome proliferator.
The following table summarizes the key finding from this research:
| Test System | Compound | Endpoint | Result |
| Wistar Rats | Fenoxaprop-ethyl | Peroxisome Proliferation | No significant increase observed |
It is important to note that while this study provides valuable data, the assessment of peroxisome proliferation is a specific component of the broader toxicological profile of a compound.
Assessment of Neurotoxicity Potential
The potential for a chemical substance to adversely affect the nervous system is a critical aspect of its toxicological evaluation. For Fenoxaprop-ethyl, the assessment of neurotoxicity has been addressed in comprehensive human health risk assessments.
However, it is pertinent to consider observations from cases of acute human self-poisoning with herbicide products containing Fenoxaprop-ethyl. In a prospective observational study, a notable clinical feature in a subset of patients was a reduced level of consciousness, with Glasgow Coma Scale scores ranging from 9 to 14. This alteration in consciousness resolved without specific intervention over a period of several hours. While this indicates a transient effect on the central nervous system in acute, high-dose exposures, it is important to distinguish this from long-term, specific neurotoxicity. The supportive care required in these cases and the subsequent recovery suggest a temporary and reversible impact.
The following table provides a summary of the findings related to the neurotoxicity potential of Fenoxaprop-ethyl:
| Assessment Type | Key Finding | Source |
| Human Health Risk Assessment | No evidence of neurotoxicity in submitted studies. | Regulatory Agency Review |
| Acute Human Self-Poisoning Study | Transient reduced level of consciousness observed in some patients, which resolved with supportive care. | Clinical Observational Study nih.gov |
These findings collectively suggest that while acute, high-level exposure may lead to temporary central nervous system depression, the existing body of toxicological data does not indicate that Fenoxaprop-ethyl is a specific neurotoxin.
Adaptation and Recovery Responses in Biological Systems to Fenoxaprop-ethyl Exposure
Biological systems exhibit a range of responses to chemical stressors, including adaptation at the individual and population levels, and recovery once the exposure is removed. The study of these responses to Fenoxaprop-ethyl provides insight into the resilience of organisms and ecosystems.
Aquatic Environments:
In aquatic ecosystems, non-target organisms such as fish can display adaptive responses to sublethal concentrations of Fenoxaprop-ethyl. Studies on the freshwater carp, Cyprinus carpio, have documented several behavioral and physiological alterations upon exposure. These include:
Behavioral Changes: Initially, fish may exhibit erratic swimming, but over time can become lethargic. This change in behavior could be an energy-conserving adaptation to the chemical stressor.
Physiological Responses: An increase in mucus secretion is a common response in fish exposed to irritants. sciensage.info This mucus layer can act as a protective barrier, reducing the uptake of the toxicant across the gills and skin.
Biochemical studies in Cyprinus carpio have revealed changes in protein metabolism, including a decrease in total, structural, and soluble proteins, and an increase in free amino acids and the activities of certain enzymes. While these are indicative of a toxic effect and impaired protein synthesis, they also reflect the organism's metabolic adjustments to cope with the stress. easpublisher.com
Soil Environments:
The recovery of soil ecosystems following the application of Fenoxaprop-ethyl is linked to its degradation and the response of the soil microbial community. Fenoxaprop-ethyl is known to dissipate relatively quickly in soil, with its degradation being influenced by factors such as soil pH. sciensage.infonih.gov
The table below summarizes some of the observed adaptation and recovery responses to Fenoxaprop-ethyl exposure:
| Biological System | Organism/Component | Observed Response | Interpretation |
| Aquatic | Freshwater Carp (Cyprinus carpio) | Altered swimming behavior, increased mucus secretion | Adaptive responses to minimize exposure and conserve energy sciensage.info |
| Aquatic | Freshwater Carp (Cyprinus carpio) | Changes in protein metabolism | Metabolic adjustments to chemical stress easpublisher.com |
| Soil | Soil Mycoflora (including VAM fungi) | Reduction in spore numbers and root colonization | Negative impact on beneficial soil microbes isws.org.in |
| Soil | - | Degradation of Fenoxaprop-ethyl | Potential for ecosystem recovery following dissipation sciensage.infonih.gov |
Herbicide Resistance in Weeds:
At the population level, the most significant adaptation to Fenoxaprop-ethyl is the evolution of herbicide resistance in target weed species. This is a classic example of natural selection, where repeated application of the herbicide selects for individuals with genetic traits that allow them to survive and reproduce. Mechanisms of resistance can include enhanced metabolism of the herbicide, where resistant plants are able to detoxify the compound more effectively. scielo.br This adaptation poses a significant challenge in agricultural settings.
Synthesis and Chemical Modification Research
Investigation of Novel Synthetic Routes for Fenoxaprop-ethyl (B166152)
Traditional industrial synthesis routes for Fenoxaprop-ethyl have faced challenges related to product purity and the yield of the desired biologically active R-isomer. taylorfrancis.comherts.ac.uk One established commercial production method involves a multi-step process starting with the creation of key intermediates like 2,6-dichlorobenzoxazole, which is then reacted with a phenoxypropionic acid derivative to form the core structure, followed by esterification. herts.ac.uk However, these routes can result in low content of the optically active ingredient. taylorfrancis.com
To address these shortcomings, researchers have explored several novel synthetic pathways designed to improve yield, purity, and stereoselectivity.
One improved method involves a one-step reaction between 2,6-dichlorobenzoxazole and R-(+)-2-(4-hydroxyphenoxy) ethyl propionate (B1217596). This process, conducted in a hydrophilic organic solvent/salt-containing aqueous system, avoids issues with incomplete reactions seen in anhydrous conditions and prevents the rapid decomposition of raw materials that can occur in purely aqueous solutions. This route has been reported to produce Fenoxaprop-p-ethyl (B1329639) with high yield and purity. taylorfrancis.com
Another facile synthesis achieves high optical purity (up to 99.9%) by reacting 4-(6-chloro-1,3-benzoxazol-2-yloxy)phenol with ethyl (S)-O-(p-toluenesulfonyl)lactate. This process utilizes a Walden inversion, where the S-configuration of the lactate derivative is converted to the R-configuration in the final product. researchgate.net
A third improved route begins by reacting 2,6-dichlorobenzoxazole with (R)-2-(4-hydroxyphenoxy) propionic acid under basic conditions. The resulting intermediate, (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid, is then esterified with ethanol to yield the final product. This method is noted for having a short reaction route, high yield, and reduced environmental pollution. google.com
| Synthetic Route | Key Reactants | Key Features | Reported Advantages |
| Improved One-Step | 1. 2,6-dichlorobenzoxazole2. R-(+)-2-(4-hydroxyphenoxy) ethyl propionate | Utilizes a hydrophilic organic/aqueous salt system. | High yield, purity, and optical content; avoids raw material decomposition. taylorfrancis.com |
| Walden Inversion | 1. 4-(6-chloro-1,3-benzoxazol-2-yloxy)phenol2. Ethyl (S)-O-(p-toluenesulfonyl)lactate | Employs Walden inversion to achieve desired stereochemistry. | Good yields with very high optical purity (99.9%). researchgate.net |
| Two-Step Esterification | 1. 2,6-dichlorobenzoxazole2. (R)-2-(4-hydroxyphenoxy) propionic acid3. Ethanol | Intermediate acid is formed first, then esterified. | Short reaction route, high yield, reduced cost, and less environmental pollution. google.com |
Synthesis and Evaluation of Derivatives with Modified Biological Activity
Modification of Fenoxaprop-ethyl's biological activity is primarily achieved not through the synthesis of new derivatives, but by altering its formulation with adjuvants, safeners, or other herbicides. These modifications aim to enhance its effectiveness against target weeds while improving safety for the crops.
Enhancement of Herbicidal Efficacy
The herbicidal efficacy of Fenoxaprop-p-ethyl can be enhanced by optimizing its formulation. The addition of adjuvants, such as soybean oil and soybean oil methyl ester, has been shown to increase the retention of the herbicide on weed foliage. This improved retention leads to greater herbicidal activity against target species like blackgrass (Alopecurus myosuroides), even without altering the surface tension of the spray solution. tubitak.gov.tr
Improvement of Selectivity and Crop Safety
A significant area of research has been the use of herbicide safeners to protect crops from potential phytotoxicity. Safeners are chemical agents that, when added to a herbicide formulation, increase the crop's tolerance without compromising the herbicide's effectiveness on target weeds.
The safener Mefenpyr-diethyl is often formulated with Fenoxaprop-p-ethyl for use in cereals like wheat. It works by enhancing the crop's ability to metabolize the herbicide into non-phytotoxic products, a process that does not occur in the susceptible weed species. nih.gov This allows for effective grass weed control with minimal injury to the crop. taylorfrancis.com
Similarly, Isoxadifen-ethyl is another safener used in Fenoxaprop-p-ethyl formulations, particularly for weed control in rice. nih.gov It functions by inducing the expression of genes in the crop that are involved in detoxification pathways. However, research has revealed a critical downside to this approach: the safener can also induce resistance in certain weed biotypes. One study found that a biotype of barnyard grass (Echinochloa crus-galli) that was normally susceptible to Fenoxaprop-p-ethyl became highly resistant when the herbicide was applied with Isoxadifen-ethyl. The resistance was linked to safener-induced herbicide metabolization mediated by glutathione-S-transferase (GST) pathways in the weed itself. nih.gov
| Safener | Mechanism of Action | Crop Protected | Observed Effects |
| Mefenpyr-diethyl | Enhances the metabolic degradation of fenoxaprop (B166891) in the crop. nih.gov | Wheat | Prevents crop injury and allows for selective control of grass weeds. taylorfrancis.com |
| Isoxadifen-ethyl | Increases herbicide metabolism in the crop. nih.gov | Rice | Protects rice from herbicide injury but has been shown to confer resistance to Echinochloa crus-galli biotypes. nih.gov |
Modification of Environmental Fate Characteristics
The environmental fate of Fenoxaprop-ethyl, including its persistence and degradation in soil and water, can be modified by external factors and formulation choices. Fenoxaprop-p-ethyl itself degrades rapidly in soil, with reported half-lives ranging from 1.45 to 11.8 days. chemijournal.comresearchgate.net However, its primary metabolite, fenoxaprop acid, can be more persistent. chemijournal.com
Research has shown that soil amendments can significantly alter these degradation patterns. The addition of biochar to soil was found to slightly retard the degradation of the parent Fenoxaprop-ethyl but dramatically accelerated the dissipation of the more persistent fenoxaprop acid metabolite. In one study, the half-life of fenoxaprop acid was reduced from 56.9 days in control soil to just 1.5 days in biochar-amended soil, thereby reducing the risk of residue accumulation. isws.org.in
The stability of Fenoxaprop-ethyl is also highly dependent on pH. Hydrolysis studies show that it is relatively stable in neutral aqueous solutions but degrades quickly in acidic or basic conditions. The degradation pathway also changes with pH; under acidic conditions, the ether linkage is cleaved, while under basic conditions, the ester bond is broken to form fenoxaprop acid. researchgate.net This pH sensitivity is a critical factor in its environmental fate in aquatic systems and also affects its stability when formulated with other herbicides that are weak acids, which can accelerate its degradation. researchgate.netgoogle.com
| Condition | Effect on Fenoxaprop-ethyl / Metabolite | Mechanism / Finding |
| Biochar Amendment (5%) | Decreased half-life of metabolite (fenoxaprop acid) from 56.9 to 1.5 days. | Biochar promoted the dissipation of the primary metabolite in soil. isws.org.in |
| Acidic Conditions (pH 4-5) | Rapid degradation of Fenoxaprop-ethyl. | Cleavage of the benzoxazolyl-oxy-phenyl ether linkage. researchgate.net |
| Neutral Conditions (pH 6-7) | Relatively stable. | Slower degradation compared to acidic or basic conditions. researchgate.net |
| Basic Conditions (pH 8-10) | Rapid degradation of Fenoxaprop-ethyl. | Breakdown of the ester bond to form fenoxaprop acid. researchgate.net |
| Formulation with Weak Acids | Increased degradation of Fenoxaprop-ethyl. | Acid-catalyzed hydrolysis of the ester. google.com |
Future Directions and Emerging Research Areas in Fenoxaprop Ethyl Research
The landscape of agricultural science is continually evolving, driven by the need for sustainable practices and the challenge of herbicide resistance. For compounds like Fenoxaprop-ethyl (B166152), a post-emergence herbicide targeting grassy weeds, future research is pivoting towards high-throughput technologies, predictive modeling, and innovative formulation strategies. These emerging areas aim to enhance efficacy, understand and mitigate resistance, and minimize environmental impact.
Q & A
Q. What validation protocols ensure reproducibility in enantiomer-specific studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
